3,6-Dithia-1,8-octanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHFSBXFZGYBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063740 | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5244-34-8 | |
| Record name | 3,6-Dithia-1,8-octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5244-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiaoctanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005244348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedithiodiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITHIAOCTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBC80263G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,6-Dithia-1,8-octanediol from Dithioglycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dithia-1,8-octanediol is a versatile chemical intermediate characterized by its linear C6 backbone containing two hydroxyl end groups and two thioether linkages. Its unique structure makes it a valuable building block in various fields, including the development of novel polymers, as a component in advanced lubricant formulations, and notably, as a precursor in the synthesis of complex molecules within the pharmaceutical and cosmetics industries. The presence of both hydroxyl and thioether functionalities allows for a wide range of chemical modifications, enabling the design of molecules with specific therapeutic or functional properties. This guide provides a comprehensive overview of the primary synthesis route for this compound from dithioglycol (2-mercaptoethanol), detailing the reaction mechanism, experimental protocols, and product characterization.
Core Synthesis Pathway: Thiolation via Williamson-Type Reaction
The most common and well-documented method for synthesizing this compound from dithioglycol involves a nucleophilic substitution reaction that shares mechanistic principles with the Williamson ether synthesis. In this case, a thiolate anion, generated from dithioglycol, acts as the nucleophile, attacking an electrophilic carbon.
Reaction Mechanism
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:
-
Deprotonation: A strong base, such as sodium methoxide, deprotonates the thiol groups of the dithioglycol (ethane-1,2-dithiol) to form a more nucleophilic thiolate anion.
-
Nucleophilic Attack: The resulting thiolate anion then attacks the electrophilic carbon of an alkyl halide, such as ethylene chlorohydrin, in a concerted step. This backside attack leads to the formation of a new carbon-sulfur bond and the displacement of the halide leaving group.
This process occurs at both ends of the dithioglycol molecule to yield the final this compound product.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Materials:
-
Dithioglycol (2-mercaptoethanol)
-
Sodium methoxide solution in methanol
-
Ethylene chlorohydrin
-
Acetone
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure: [1]
-
Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, add 25 g of dithioglycol.
-
Base Addition: While stirring, slowly add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the dithioglycol. Maintain the temperature with the ice bath.
-
Alkyl Halide Addition: Following the base addition, add 44 g of ethylene chlorohydrin dropwise to the reaction mixture.
-
Reaction: After the complete addition of ethylene chlorohydrin, allow the reaction mixture to stand at room temperature for 10 hours with continuous stirring.
-
Workup:
-
A precipitate of sodium chloride will form. Remove the solid by filtration.
-
Concentrate the resulting filtrate using a rotary evaporator to remove the solvent.
-
-
Purification: The crude product will be obtained as white crystals. Recrystallize the crystals from acetone to obtain the purified this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and the final product.
| Parameter | Value | Reference |
| Reactants | ||
| Dithioglycol | 25 g | [1] |
| Ethylene Chlorohydrin | 44 g | [1] |
| Sodium Methoxide | 1.1 equivalents | [1] |
| Reaction Conditions | ||
| Temperature | Ice bath, then room temperature | [1] |
| Reaction Time | 10 hours | [1] |
| Product | ||
| Yield | 25 g | [1] |
| Melting Point | 63-65 °C | [1] |
| Purity | ≥96.0% (GC) | |
| Molecular Formula | C6H14O2S2 | |
| Molecular Weight | 182.30 g/mol |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the different types of protons in the molecule. The specific chemical shifts can be found in spectral databases. |
| ¹³C NMR | The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. |
| FTIR | The infrared spectrum will show characteristic absorption bands for the O-H and C-S functional groups. |
| Mass Spectrometry | Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern. |
Potential Side Reactions
While the described synthesis is generally efficient, potential side reactions can occur, leading to impurities and a reduction in the overall yield. These can include:
-
Over-alkylation: Reaction of the hydroxyl groups of the product with the alkyl halide under basic conditions.
-
Elimination Reactions: If a secondary or tertiary alkyl halide were used, elimination reactions would compete with the desired substitution.
-
Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides.
Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize these side reactions.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dithia-1,8-octanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dithia-1,8-octanediol (CAS No: 5244-34-8) is a dithiol compound recognized for its utility in various chemical applications, including organic synthesis and materials science.[1] Its structure, featuring two hydroxyl (-OH) functional groups and two thioether linkages, provides a unique combination of reactivity and potential for forming coordination complexes.[1] This versatility makes it a valuable intermediate in the synthesis of more complex molecules and polymers.[2] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its applications, tailored for a technical audience.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases, representing typical specifications.
| Property | Value | Reference(s) |
| CAS Number | 5244-34-8 | [3][4] |
| Molecular Formula | C₆H₁₄O₂S₂ | [3][4] |
| Molecular Weight | 182.30 g/mol | |
| Appearance | White to almost white solid, powder, or lumps | [3][4][5] |
| Melting Point | 63-68 °C | [3][6] |
| Boiling Point | 170 °C at 0.5 mmHg | [3][6] |
| Density | ~1.211 g/cm³ | [3] |
| Flash Point | 180.7 °C | [3] |
| Solubility | Soluble in Methanol | [7][8] |
| Purity (Assay) | ≥96.0% (GC) | [4] |
| Refractive Index | ~1.5390 (estimate) | [7][8] |
| InChI Key | PDHFSBXFZGYBIP-UHFFFAOYSA-N | [4] |
| Synonyms | 2,2′-(Ethylenedithio)diethanol, Lindlar Catalyst Poison, Ethylenedithioethanol | [3][8] |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is detailed below. This method is based on the reaction of dithioglycol with ethylene chlorohydrin.
Synthesis of this compound [9]
-
Objective: To synthesize this compound via the reaction of dithioglycol and ethylene chlorohydrin.
-
Materials:
-
Dithioglycol (25 g)
-
Sodium methoxide in methanol (1.1 equivalents)
-
Ethylene chlorohydrin (44 g)
-
Acetone (for recrystallization)
-
Ice bath
-
Reaction flask with stirring capability
-
Filtration apparatus
-
Rotary evaporator or similar concentration apparatus
-
-
Methodology:
-
Place 25 g of dithioglycol into a reaction flask and cool it in an ice bath while stirring.
-
Add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the cooled and stirred dithioglycol.
-
Following the addition of sodium methoxide, add 44 g of ethylene chlorohydrin dropwise to the reaction mixture.
-
After the dropwise addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature for 10 hours.
-
A precipitate of sodium chloride will form. Remove this solid by filtration.
-
Concentrate the resulting filtrate to obtain the crude product as white crystals.
-
Purify the crude product by recrystallization from acetone to yield the final product. The reported melting point of the recrystallized product is 65°C.[9]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol above.
Applications and Safety
Applications
This compound serves as a versatile compound in several areas of chemical research and development:
-
Organic Synthesis Intermediate: It is used as a building block or intermediate in the synthesis of other organic molecules.[3] Its hydroxyl groups can be further functionalized, making it a useful precursor.
-
Chelating Agent: It has been utilized as an exogenous chelator in studies involving copper-selective fluorescent sensors for imaging labile copper pools within cells.[8]
-
Catalyst Poison: It is described as a secondary sulfur-based catalyst poison, notably as a "Lindlar Catalyst Poison".[8]
-
Pharmaceutical and Cosmetic Development: The compound's structure makes it a valuable intermediate for synthesizing complex molecules in the pharmaceutical industry and for creating specialized ingredients in cosmetic formulations.[2] For example, it has been used in the asymmetric total synthesis of (+)-6-epi-castanospermine.[8]
Safety and Handling
According to safety data, this compound is a solid that should be handled with standard laboratory precautions.
-
General Handling: Avoid breathing dust and prevent contact with skin and eyes.[6][10] It is recommended to use personal protective equipment such as safety glasses, gloves, and a dust mask.[10] Work should be conducted in a well-ventilated area.[10]
-
Storage: Store in a dry, sealed container in a cool place, typically between 2-8°C.[7][8]
-
Stability: The compound is stable under normal temperatures and pressures.[3]
References
- 1. CAS 5244-34-8: 3,6-Ditia-1,8-octanodiol | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound, 97% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. labproinc.com [labproinc.com]
- 6. chembk.com [chembk.com]
- 7. This compound CAS#: 5244-34-8 [m.chemicalbook.com]
- 8. This compound | 5244-34-8 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 3,6-Dithia-1,8-octanediol (CAS: 5244-34-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dithia-1,8-octanediol, with the CAS number 5244-34-8, is a linear organic compound characterized by a flexible eight-carbon chain incorporating two thioether linkages and terminated by two primary hydroxyl groups. Its unique structure makes it a subject of interest in various chemical and biomedical research fields. This technical guide provides a comprehensive overview of the properties, synthesis, and known applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
This compound is a white solid at room temperature with a faint, characteristic odor.[1] It is stable under normal laboratory conditions.[2] Key quantitative properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5244-34-8[1] |
| Molecular Formula | C₆H₁₄O₂S₂[2] |
| Molecular Weight | 182.30 g/mol [3] |
| InChI Key | PDHFSBXFZGYBIP-UHFFFAOYSA-N[3] |
| Canonical SMILES | OCCSCCSCCO[3] |
| Synonyms | 2,2′-(Ethylenedithio)diethanol, Lindlar Catalyst Poison[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White solid/powder | [1][2] |
| Melting Point | 63-64 °C | [4] |
| Boiling Point | 170 °C at 0.5 mmHg | [4] |
| Density | 1.211 g/cm³ (estimated) | [2] |
| Solubility | Soluble in methanol. | |
| Purity | Typically ≥97% | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral images are not publicly available, typical spectral characteristics are described below.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons adjacent to the hydroxyl groups, the methylene protons adjacent to the sulfur atoms, and the central ethylene bridge protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule: the carbons bonded to the hydroxyl groups, the carbons bonded to the sulfur atoms, and the central carbons of the ethylene dithio bridge.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region, and C-O and C-S stretching bands will be present in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of C-C, C-O, and C-S bonds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1,2-ethanedithiol (dithioglycol) with ethylene chlorohydrin.[5]
Materials:
-
1,2-Ethanedithiol (dithioglycol)
-
Sodium methoxide in methanol
-
Ethylene chlorohydrin
-
Acetone (for recrystallization)
-
Ice bath
-
Standard laboratory glassware
Procedure: [5]
-
In a flask equipped with a stirrer and placed in an ice bath, 25 g of dithioglycol is stirred.
-
1.1 equivalents of a methanol solution of sodium methoxide are added dropwise to the stirred dithioglycol.
-
Following the addition of sodium methoxide, 44 g of ethylene chlorohydrin is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is left to stand for 10 hours.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The resulting white crystals are purified by recrystallization from acetone.
The expected yield is approximately 25 g, with a melting point of 65 °C.[5]
Workflow for the Synthesis of this compound
References
Solubility of 3,6-Dithia-1,8-octanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3,6-Dithia-1,8-octanediol. Due to a lack of publicly available quantitative data, this document focuses on providing a detailed experimental protocol for determining its solubility and a discussion of its expected solubility behavior based on its molecular structure.
Introduction
This compound is a sulfur-containing diol with applications in various fields, including as a silver solvent in photographic developers and as a chelating agent. A thorough understanding of its solubility in organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical applications. The presence of both polar hydroxyl groups and less polar thioether linkages gives this molecule a distinct solubility profile.
Data Presentation: Solubility of this compound
A comprehensive search of scientific literature and chemical databases did not yield any quantitative solubility data for this compound in organic solvents. Qualitative assessments indicate that it is soluble in methanol and water.[1][2] The hydroxyl groups in its structure are expected to enhance its solubility in polar solvents.
Given the absence of specific data, the following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |
| Methanol | Alcohol | 5.1 | Soluble (qualitative)[1] | |||
| Ethanol | Alcohol | 4.3 | ||||
| Acetone | Ketone | 4.3 | ||||
| Dichloromethane | Halogenated | 3.1 | ||||
| Ethyl Acetate | Ester | 4.4 | ||||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | ||||
| Water | Protic | 10.2 | Soluble (qualitative)[2] |
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for the determination of the solubility of this compound in various organic solvents using the widely accepted saturation shake-flask method.[3]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO), analytical grade
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials or flasks. An excess is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a known volume of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle by stopping the agitation and letting the vials stand for a short period.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for experimental determination of solubility.
References
Spectral Analysis of 3,6-Dithia-1,8-octanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 3,6-dithia-1,8-octanediol, a molecule of interest in various research and development applications. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound. Due to the limited availability of experimentally derived public data for ¹³C NMR and detailed IR peak assignments, typical chemical shifts and absorption ranges for analogous functional groups are provided for reference.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | Triplet | 4H | -CH₂-OH |
| ~2.8 | Triplet | 4H | -S-CH₂-CH₂-OH |
| ~2.7 | Singlet | 4H | -S-CH₂-CH₂-S- |
| ~2.5 | Singlet (broad) | 2H | -OH |
Note: Predicted values are based on standard chemical shift tables for aliphatic alcohols and thioethers. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~60 | -CH₂-OH |
| ~38 | -S-CH₂-CH₂-OH |
| ~32 | -S-CH₂-CH₂-S- |
Note: Predicted values are based on typical chemical shifts for similar carbon environments.[1][2][3]
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1470-1430 | Medium | C-H bend (scissoring) |
| 1300-1200 | Medium | C-O stretch (alcohol) |
| 700-600 | Weak-Medium | C-S stretch (thioether) |
Note: The existence of an FTIR spectrum for 2,2'-(Ethylenedithio)diethanol (a synonym for this compound) has been confirmed, though detailed peak assignments are based on characteristic absorption frequencies of alcohols and thioethers.[4]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 182 | ~15 | [M]⁺ (Molecular Ion) |
| 105 | ~100 | [HOCH₂CH₂SCH₂CH₂]⁺ |
| 75 | ~40 | [HOCH₂CH₂S]⁺ |
| 61 | ~80 | [CH₂SCH₂CH₂]⁺ |
| 45 | ~55 | [CH₂OH]⁺ |
Source: Electron Ionization Mass Spectrum from NIST WebBook.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[7][8]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm to remove any particulate matter.[9]
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Parameters:
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid/Solid Film):
-
Since this compound is a solid at room temperature, it can be analyzed as a thin film from a melt or as a KBr pellet.
-
For a thin film: Place a small amount of the solid on one salt plate (e.g., NaCl or KBr). Gently heat the plate to melt the solid, then place a second salt plate on top to create a thin film.
-
For a KBr pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for a quick analysis, a small amount of the solid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[10][11][12]
Data Acquisition:
-
Instrument: FTIR Spectrometer
-
Mode: Transmission or ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty sample holder (or salt plates/ATR crystal) should be recorded prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
-
For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).[13][14]
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass Spectrometer with EI source
-
Mass Range: m/z 40-250
-
Scan Speed: 1 scan/second
-
Source Temperature: 150-250 °C
Visualizations
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. compoundchem.com [compoundchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- [webbook.nist.gov]
- 6. Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- [webbook.nist.gov]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jascoinc.com [jascoinc.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the Applications of 3,6-Dithia-1,8-octanediol in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,6-Dithia-1,8-octanediol is a versatile difunctional monomer increasingly recognized for its role in the synthesis of advanced functional polymers. Its unique structure, featuring two primary hydroxyl groups for polymerization and a central, cleavable disulfide bond, makes it an ideal building block for creating stimuli-responsive materials. This technical guide explores the core applications of this compound in polymer chemistry, with a primary focus on the development of redox-responsive polymers for drug delivery and self-healing materials. Detailed experimental protocols, quantitative data from key studies, and process visualizations are provided to support researchers in this innovative field.
Introduction: The Unique Chemistry of this compound
This compound (CAS 5244-34-8) is an organic compound with the linear formula HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH.[1][2][3] Its key structural features—two terminal hydroxyl (-OH) groups and a centrally located disulfide (S-S) linkage—render it a highly valuable monomer in polymer synthesis. The hydroxyl groups serve as reactive sites for step-growth polymerization, enabling its incorporation into a variety of polymer backbones such as polyesters and polyurethanes.
The most significant feature of this compound is the disulfide bond. This covalent bond is stable under normal physiological conditions but can be selectively cleaved in the presence of a reductive environment, such as the high intracellular concentration of glutathione (GSH). This redox-responsiveness is the foundation for its use in "smart" polymers, which can undergo controlled degradation or structural changes in response to specific biological cues.
Core Application: Redox-Responsive Polymers for Drug Delivery
The development of stimuli-responsive polymers is a major focus in advanced drug delivery, aiming to achieve targeted release of therapeutic agents while minimizing off-target effects.[4][5] Polymers synthesized with this compound are prime candidates for creating redox-responsive drug delivery systems, particularly for cancer therapy.[6][7]
The tumor microenvironment is characterized by a significantly higher concentration of glutathione (approximately 2-10 mM) compared to the extracellular space (approximately 2-20 µM). This differential provides a specific trigger for the cleavage of disulfide bonds within the polymer matrix of a drug carrier (e.g., a nanoparticle or hydrogel). When a drug-loaded carrier containing poly(disulfide) segments reaches the tumor tissue and is internalized by cancer cells, the disulfide bonds are broken, leading to the disassembly of the carrier and the targeted release of its therapeutic payload.
Caption: Disulfide bond cleavage in a high-glutathione (GSH) environment.
Application in Redox-Responsive Polyurethanes
Waterborne polyurethanes (WPUs) are emerging as eco-friendly materials for biomedical applications.[7] By incorporating this compound as a chain extender, redox-responsive WPUs can be synthesized. These materials can be formulated into nanoparticles or membranes for controlled drug release. In a reductive environment mimicking that of a tumor, the disulfide bonds break, increasing the release rate of encapsulated drugs like paclitaxel.[7] Studies have shown that while less than 20% of a drug is released under normal conditions, this can increase to 40% in a reductive environment, demonstrating strong redox-responsiveness.[7]
Caption: Workflow for redox-responsive drug delivery to tumor cells.
Potential Application: Self-Healing Polymers
A significant application of disulfide-containing polymers is in the field of self-healing materials.[1][8] The principle relies on the dynamic nature of the disulfide bond, which can undergo exchange reactions (metathesis) or reversible cleavage and reformation.[1][9] When a polymer network containing disulfide crosslinks is damaged (e.g., cut or scratched), the disulfide bonds at the fractured surface can rearrange and form new bonds, effectively healing the material and restoring its mechanical integrity.[8][9]
This healing process can be autonomous at room temperature or can be accelerated with external stimuli such as heat or UV light.[9] While this compound is an ideal candidate for creating such materials, the broader concept has been demonstrated using various disulfide-containing monomers.
Mechanism and Performance
The self-healing mechanism is primarily driven by disulfide-disulfide metathesis, where bonds shuffle between polymer chains, or by the generation of thiyl radicals upon mechanical fracture, which can then recombine across the damaged interface.[1][9] For the healing to be effective, the polymer chains must have sufficient mobility, meaning the process works best in materials with a low glass transition temperature (Tg) or when conducted above the Tg.[8]
Quantitative studies on analogous systems demonstrate the high potential of this approach.
| Material Type | Healing Condition | Healing Time | Healing Efficiency (%) | Reference |
| Aromatic Disulfide Elastomer | Room Temperature | 48 hours | ~81% | |
| Epoxy-Thiol Network | 60 °C | 1 hour | ~100% | [8] |
| Polyacrylate with Disulfide | 100 °C | 20 hours | ~87% | [2] |
Healing efficiency is typically calculated by comparing the tensile strength of the healed sample to that of the pristine material.
Synthesis and Polymerization
A novel and efficient method for polymerizing dithiols like this compound is Radical Ring-opening Redox Polymerization (R3P). This "green chemistry" approach produces high molecular weight poly(disulfide)s at ambient temperatures, avoiding the high energy consumption of traditional methods.
Experimental Protocol: Radical Ring-opening Redox Polymerization (R3P)
This protocol is adapted from the method described for the polymerization of 3,6-dioxa-1,8-octanedithiol (DODT), a structurally similar monomer, which provides a strong model for this compound.
Materials:
-
This compound (Monomer)
-
Triethylamine (TEA) (Activator/Catalyst)
-
Hydrogen Peroxide (H₂O₂) (Oxidant)
-
Deionized Water
Procedure:
-
Prepare a mixture of this compound and triethylamine (TEA) in a 1:2 molar ratio.
-
Place the reaction flask containing the mixture in an ice bath to maintain a temperature of 0 °C.
-
Slowly add chilled (2 °C) hydrogen peroxide (H₂O₂) to the mixture over 2 minutes. A molar ratio of approximately 1:2 of monomer to H₂O₂ is required for high molecular weight polymers.
-
Monitor the internal reaction temperature to ensure it does not exceed 15-18 °C due to the exothermic nature of the oxidation.
-
The polymerization proceeds rapidly, with high conversion achieved in under 2 hours.
-
The resulting polymer will precipitate from the solution and can be collected by filtration.
-
The recovered TEA can be separated from the aqueous waste and recycled.
Caption: Experimental workflow for Radical Ring-opening Redox Polymerization.
Quantitative Data on R3P Synthesis
The following tables summarize the reaction conditions and resulting polymer properties from studies on analogous dithiol polymerization.
Table 1: Optimized Reaction Conditions for R3P
| Parameter | Value | Notes |
|---|---|---|
| Monomer:TEA Molar Ratio | 1:2 | Essential for ionizing the thiol groups. |
| Monomer:H₂O₂ Molar Ratio | 1:2 | Required to obtain non-sticky, high molecular weight polymer. |
| Final Monomer Concentration | ~0.35 M | Example concentration from a model system. |
| Reaction Temperature | < 18.7 °C | Kept below the lower critical solution temperature (LCST) of TEA in water. |
Table 2: Typical Polymer Properties Achieved via R3P
| Property | Value |
|---|---|
| Number Average Molecular Weight (Mn) | > 2.5 x 10⁵ g/mol |
| Polydispersity Index (Mw/Mn) | As low as 1.15 |
| Conversion Rate | ~90% |
| Reaction Time | < 2 hours |
Conclusion and Future Outlook
This compound is a powerful building block for the next generation of advanced functional polymers. Its ability to impart redox sensitivity into polymer backbones has clear and demonstrated applications in targeted drug delivery systems. Furthermore, the dynamic nature of the disulfide bond opens significant potential in the development of self-healing materials, contributing to more sustainable and durable products. The advent of green polymerization techniques like R3P makes the synthesis of these high-performance materials more efficient and environmentally friendly. Future research will likely focus on fine-tuning the polymer architecture to control degradation kinetics, enhancing the mechanical properties of self-healing networks, and expanding the application of these smart materials into new areas of biotechnology and advanced manufacturing.
References
- 1. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97 5244-34-8 [sigmaaldrich.com]
- 4. A17654.30 [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
The Chelation of 3,6-Dithia-1,8-octanediol with Metal Ions: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chelating properties of 3,6-Dithia-1,8-octanediol (DTO) with various metal ions. DTO, a flexible ligand containing two soft thioether sulfur atoms and two harder hydroxyl oxygen atoms, exhibits selective binding for a range of metal cations. This document is intended for researchers, scientists, and drug development professionals interested in the coordination chemistry and applications of this versatile chelating agent. It details the theoretical basis for its selectivity, presents available data on its metal ion interactions, and provides in-depth experimental protocols for the characterization of these interactions.
Introduction to this compound (DTO)
This compound, with the linear formula HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH, is an organosulfur compound recognized for its effective chelating capabilities. Its structure, featuring two thioether sulfur atoms and two terminal hydroxyl groups, allows it to act as a multidentate ligand, binding to metal ions through a combination of soft sulfur and hard oxygen donor atoms. This unique combination of donor atoms imparts a degree of selectivity in its binding, making it a subject of interest in various fields, including catalysis, materials science, and biomedical research. For instance, it has been used as a catalyst poison, in the synthesis of materials for heavy metal sorption, and as an exogenous chelator in studies of copper-selective fluorescent sensors.[1][2]
Theoretical Framework: Coordination Chemistry and HSAB Principle
The chelating behavior of DTO is governed by the principles of coordination chemistry, particularly the Hard and Soft Acids and Bases (HSAB) theory. This theory posits that soft acids prefer to bind to soft bases, and hard acids prefer to bind to hard bases.
-
Metal Ions as Lewis Acids: Metal ions act as Lewis acids, accepting electron pairs. They are classified as hard, soft, or borderline based on their charge density, polarizability, and other factors.
-
Ligand Donor Atoms as Lewis Bases: The sulfur and oxygen atoms in DTO are the Lewis bases, donating electron pairs.
-
Thioether Sulfur: The sulfur atoms are considered soft bases due to their large size, high polarizability, and low electronegativity.
-
Hydroxyl Oxygen: The oxygen atoms are considered hard bases due to their small size, low polarizability, and high electronegativity.
-
Given this structure, DTO is expected to be a highly effective chelator for soft and borderline metal ions that have a strong affinity for sulfur. These include, but are not limited to, Cu(I), Ag(I), Au(I), Pd(II), Pt(II), Hg(II), and Cd(II). The flexible carbon chain allows the molecule to wrap around a metal ion, forming a stable chelate ring.
Chelation of Metal Ions by this compound
While DTO is widely acknowledged as a chelating agent, a comprehensive, publicly available database of its stability constants with a wide range of metal ions is not readily found in the literature. However, based on its chemical structure and the HSAB principle, we can summarize its known and expected interactions with various metal ions.
Table 1: Summary of Metal Ion Interactions with this compound (DTO)
| Metal Ion | HSAB Classification | Known/Expected Interaction with DTO | Primary Donor Atoms | Notes |
| Cu(I) | Soft Acid | Strong | Sulfur | Used as a chelator to study labile copper pools.[2] |
| Ag(I) | Soft Acid | Strong | Sulfur | Thioethers show strong affinity for Ag(I). |
| Pd(II) | Soft Acid | Strong | Sulfur | DTO is used as a catalyst poison for palladium catalysts.[3] |
| Hg(II) | Soft Acid | Strong | Sulfur | Often used in the synthesis of heavy metal adsorbents.[1] |
| Pb(II) | Borderline Acid | Moderate to Strong | Sulfur and Oxygen | Functionalized silica with DTO is used for lead preconcentration. |
| Cd(II) | Borderline Acid | Moderate | Sulfur and Oxygen | Expected to chelate based on its borderline nature. |
| Zn(II) | Borderline Acid | Moderate | Sulfur and Oxygen | Interaction is possible, though less favored than with softer metals. |
| Ni(II) | Borderline Acid | Moderate | Sulfur and Oxygen | Interaction is possible. |
| Fe(III) | Hard Acid | Weak | Oxygen | Weak interaction expected due to the preference of Fe(III) for hard donors. |
| Ca(II) | Hard Acid | Very Weak/Negligible | Oxygen | Unlikely to form stable chelates. |
| Na(I), K(I) | Hard Acids | Very Weak/Negligible | Oxygen | Unlikely to form stable chelates. |
Experimental Protocols for Characterizing DTO-Metal Ion Interactions
The stability and thermodynamic properties of DTO-metal complexes can be determined using several well-established techniques. The following are detailed, representative protocols that can be adapted for this purpose.
Spectrophotometric Determination of Stability Constants
This method is suitable when the formation of the DTO-metal complex results in a change in the solution's absorbance in the UV-Vis spectrum. Job's method of continuous variation is a common approach.[4]
Objective: To determine the stoichiometry and stability constant of a DTO-metal complex.
Materials:
-
Stock solution of the metal ion salt (e.g., 1 mM CuSO₄) in a suitable buffer.
-
Stock solution of DTO (1 mM) in the same buffer.
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the metal ion and DTO stock solutions in varying mole fractions, while keeping the total concentration constant. For example, prepare 11 solutions (10 mL each) with mole fractions of the metal ion ranging from 0 to 1.0 in increments of 0.1.
-
Wavelength Selection: Scan the UV-Vis spectrum of a solution containing a 1:1 mixture of the metal and DTO to identify the wavelength of maximum absorbance (λ_max) for the complex.
-
Absorbance Measurements: Measure the absorbance of each of the prepared solutions at the determined λ_max.
-
Job's Plot: Plot the absorbance as a function of the mole fraction of the metal ion. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.
-
Calculation of Stability Constant (K_f): The stability constant can be calculated from the absorbance data using the following equation for a 1:1 complex: K_f = [ML] / ([M][L]) where the concentrations of the complex ([ML]), free metal ([M]), and free ligand ([L]) at equilibrium can be determined from the absorbance values.[5]
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining stability constants, particularly when the chelation process involves the displacement of protons.[6][7]
Objective: To determine the stepwise stability constants of DTO-metal complexes.
Materials:
-
Potentiometer with a glass electrode and a reference electrode.
-
Constant temperature water bath.
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Solutions of the metal ion salt and DTO of known concentrations.
-
A background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
Procedure:
-
System Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature.
-
Titration of Ligand: Titrate a solution of DTO (in the presence of a known amount of a strong acid) with the standardized base. This allows for the determination of the protonation constants of DTO.
-
Titration of Ligand and Metal: Titrate a solution containing the same concentrations of DTO and strong acid, but with the addition of a known concentration of the metal ion, using the same standardized base.
-
Data Analysis: Plot the pH readings against the volume of base added for both titrations. The titration curve in the presence of the metal ion will be shifted relative to the curve of the free ligand due to the release of protons upon complexation.
-
Calculation of Stability Constants: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stepwise stability constants (K₁, K₂, etc.) are then determined from a plot of n̄ versus pL (-log[L]) using computational software.[8]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.[9][10]
Objective: To obtain a complete thermodynamic profile of DTO-metal ion binding.
Materials:
-
Isothermal titration calorimeter.
-
A solution of the metal ion in a suitable buffer, placed in the sample cell.
-
A more concentrated solution of DTO in the same buffer, loaded into the injection syringe.
Procedure:
-
Sample Preparation: Degas both the metal ion and DTO solutions to prevent air bubbles.
-
Instrument Setup: Equilibrate the instrument at the desired temperature.
-
Titration: Perform a series of small, sequential injections of the DTO solution into the metal ion solution in the sample cell. The heat change associated with each injection is measured.
-
Data Acquisition: The raw data consists of a series of heat-flow spikes corresponding to each injection. The instrument's software integrates these peaks to determine the heat change per injection.
-
Data Analysis: A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of DTO to metal ion. This curve is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n).[11]
Visualizations of Workflows and Interactions
Experimental Workflow for Stability Constant Determination
Caption: Workflow for determining DTO-metal complex stability constants.
Conceptual Diagram of DTO Chelation
References
- 1. researchgate.net [researchgate.net]
- 2. 3,6-ジチア-1,8-オクタンジオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. airo.co.in [airo.co.in]
- 5. youtube.com [youtube.com]
- 6. Potentiometric titration of metal ions in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of 3,6-Dithia-1,8-octanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dithia-1,8-octanediol is a flexible thioether diol with potential applications in various chemical and pharmaceutical contexts. Its biological and chemical activity is intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the conformational landscape of this molecule is therefore crucial for predicting its interactions and designing new applications. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound. It details the computational methodologies, explores the key intramolecular interactions governing its structure, and presents a framework for a systematic conformational analysis. Due to the limited availability of direct experimental or computational studies on this specific molecule in the reviewed literature, this guide synthesizes information from theoretical studies on analogous flexible diols and thioethers to provide a robust predictive framework.
Introduction
The conformational flexibility of a molecule dictates its shape, and in turn, its function. For a molecule like this compound, which contains multiple rotatable bonds and functional groups capable of non-covalent interactions, a multitude of conformations are possible. These range from extended, linear shapes to more compact, folded structures. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including van der Waals interactions, torsional strain, and intramolecular hydrogen bonding.
Theoretical and computational chemistry provide powerful tools to explore this conformational space, offering insights that can be difficult to obtain through experimental methods alone. This guide will delve into the principles and practicalities of performing a theoretical conformational analysis of this compound.
Key Intramolecular Interactions
The conformation of this compound is primarily influenced by the interplay of several intramolecular forces. The flexible backbone, composed of C-C, C-S, and C-O bonds, allows for significant rotational freedom. However, this freedom is constrained by the energetic favorability of certain arrangements.
Intramolecular Hydrogen Bonding: A critical factor in determining the conformation of flexible diols is the formation of intramolecular hydrogen bonds.[1] In this compound, the terminal hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. Furthermore, the sulfur atoms, with their lone pairs of electrons, can also act as hydrogen bond acceptors. The following types of intramolecular hydrogen bonds are plausible and would lead to more compact, cyclic-like conformations:
-
O-H···O: Hydrogen bond between the two terminal hydroxyl groups.
-
O-H···S: Hydrogen bond between a hydroxyl group and one of the sulfur atoms.
The strength of these hydrogen bonds depends on the geometry of the resulting pseudo-ring structure. Studies on alkane diols have shown that the stability of hydrogen-bonded conformers is highly dependent on the length of the carbon chain separating the hydroxyl groups.
The following diagram illustrates these potential intramolecular interactions.
Computational Methodologies for Conformational Analysis
A thorough theoretical investigation of the conformational landscape of this compound involves a multi-step computational workflow. The goal is to identify all low-energy conformers and determine their relative stabilities.
Conformational Search
The first step is to generate a diverse set of possible conformations. Due to the high number of rotatable bonds, a systematic search is often computationally prohibitive. Therefore, stochastic search methods are commonly employed. These methods randomly sample the conformational space to identify potential low-energy structures.
Geometry Optimization and Energy Calculation
Each generated conformer must then be subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. Following optimization, the energy of each conformer is calculated. The relative energies of the conformers determine their population at a given temperature, according to the Boltzmann distribution.
Several computational methods can be employed for these calculations, each with a different balance of accuracy and computational cost.
-
Molecular Mechanics (MM): MM methods use classical physics to model the interactions between atoms. They are computationally inexpensive and are well-suited for initial conformational searches and optimizations of large sets of structures.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized molecules. It is often used for accurate geometry optimizations and energy calculations of the low-energy conformers identified by MM methods.
-
Ab Initio Methods: These are highly accurate quantum mechanical methods that are based on first principles. While computationally expensive, they can be used to obtain benchmark energy values for a few key conformers to validate the results from less expensive methods.
The choice of basis set is also crucial, especially for molecules containing second-row elements like sulfur. For accurate calculations on sulfur-containing compounds, it is recommended to use basis sets that include polarization and diffuse functions.
The following diagram outlines a typical workflow for a computational conformational analysis.
Data Presentation: Expected Quantitative Data
While specific data for this compound is not available in the surveyed literature, a typical conformational analysis study would generate the following types of quantitative data. The table below provides an illustrative example based on what would be expected from such a study.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | H-bond Distance (Å) | H-bond Type |
| 1 (Global Minimum) | 0.00 | C1-S1-C2-C3: 175.2S1-C2-C3-S2: 65.8HO-C6-C5-S2: -60.1 | 2.15 | O-H···S |
| 2 | 0.85 | C1-S1-C2-C3: 68.9S1-C2-C3-S2: 178.3HO-C6-C5-S2: 179.5 | 2.05 | O-H···O |
| 3 | 1.52 | C1-S1-C2-C3: -170.4S1-C2-C3-S2: -70.1HO-C6-C5-S2: 58.3 | - | None (Extended) |
| ... | ... | ... | ... | ... |
Note: The data in this table is hypothetical and for illustrative purposes only. A comprehensive study would be required to determine the actual values for this compound.
Experimental Protocols: A Theoretical Chemist's Approach
While this guide focuses on theoretical studies, the computational protocols are analogous to experimental procedures in their rigor and detail. A robust computational study on the conformation of this compound would involve the following detailed methodology:
5.1. Software:
-
Conformational Search: A molecular modeling package such as Schrödinger Maestro, MOE (Molecular Operating Environment), or open-source alternatives like RDKit.
-
Quantum Mechanical Calculations: A quantum chemistry software package like Gaussian, ORCA, or GAMESS.
5.2. Computational Details:
-
Initial Structure Generation: A 2D structure of this compound would be drawn and converted to a preliminary 3D structure.
-
Conformational Search Protocol:
-
A stochastic molecular mechanics conformational search would be performed.
-
The search would typically generate several thousand initial conformers.
-
-
Molecular Mechanics Optimization:
-
All generated conformers would be optimized using a suitable force field (e.g., MMFF94s or OPLS3e).
-
An energy cutoff (e.g., 10 kcal/mol) would be applied to select the low-energy conformers for further analysis.
-
-
DFT Geometry Optimization:
-
The selected low-energy conformers would be re-optimized using Density Functional Theory (DFT).
-
A common choice of functional would be B3LYP or a dispersion-corrected functional like B3LYP-D3.
-
A basis set suitable for sulfur-containing molecules, such as 6-311+G(2d,p), would be employed.
-
-
Frequency Calculations:
-
Harmonic frequency calculations would be performed at the same level of theory as the DFT optimization to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
High-Level Single-Point Energy Calculations (Optional but Recommended):
-
To obtain more accurate relative energies, single-point energy calculations could be performed on the DFT-optimized geometries using a higher level of theory, such as a larger basis set or a more accurate ab initio method (e.g., MP2 or CCSD(T)).
-
-
Analysis:
-
The final relative energies (including ZPVE corrections) would be used to determine the Boltzmann population of each conformer at a given temperature.
-
The geometries of the stable conformers would be analyzed to identify key dihedral angles and intramolecular hydrogen bonding parameters (distances and angles).
-
Conclusion
References
An In-depth Technical Guide to 3,6-Dithia-1,8-octanediol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dithia-1,8-octanediol, a bifunctional organosulfur compound, has carved a niche in various scientific domains since its inception. This technical guide provides a comprehensive overview of its discovery, historical development, and key applications, with a particular focus on its role in chemical synthesis and biological studies. Detailed experimental protocols for its synthesis and characterization are presented, alongside a structured summary of its physicochemical and spectroscopic properties. Furthermore, this guide illustrates the practical application of this compound in specific experimental workflows, visualized through logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development and related fields.
Discovery and History
The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available literature. However, its synthesis falls within the broader development of thioether chemistry. A common and established method for its preparation involves the reaction of a dithiol with a haloalcohol. One of the earliest documented synthetic procedures involves the reaction of dithioglycol with ethylene chlorohydrin in the presence of a base.[1] This straightforward synthesis made it an accessible compound for various research and industrial applications.
Initially, compounds of this nature were explored for their properties as chelating agents and as intermediates in the synthesis of more complex molecules. Over time, its utility has expanded, and it is now recognized for its role as a catalyst poison, particularly for Lindlar catalysts, and as a crucial component in the synthesis of bioactive molecules and functional materials.[2][3]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-characterized, providing a solid foundation for its application in various experimental settings.
Physical Properties
A summary of the key physical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 5244-34-8 | [2][3][4] |
| Molecular Formula | C₆H₁₄O₂S₂ | [4] |
| Molecular Weight | 182.30 g/mol | [3] |
| Appearance | White to almost white powder or crystals | [5] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 170 °C at 0.5 mmHg | [3][6] |
| Density | 1.211 g/cm³ | [4] |
| Solubility | Soluble in Methanol | [6] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The C-S stretching vibrations typically appear in the 600-800 cm⁻¹ region.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C and C-S bonds, leading to characteristic fragment ions.
Experimental Protocols
Synthesis of this compound[1]
This protocol describes a representative synthesis of this compound.
Materials:
-
Dithioglycol (25 g)
-
Methanol solution of sodium methoxide (1.1 equivalents)
-
Ethylene chlorohydrin (44 g)
-
Acetone
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In an ice bath, stir 25 g of dithioglycol.
-
Slowly add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the stirred dithioglycol.
-
Following the addition of sodium methoxide, add 44 g of ethylene chlorohydrin dropwise.
-
After the addition is complete, allow the reaction mixture to stand for 10 hours at room temperature.
-
Remove the precipitated sodium chloride by filtration.
-
Concentrate the resulting filtrate using a rotary evaporator.
-
Recrystallize the obtained white crystals from acetone.
-
The expected yield is approximately 25 g, with a melting point of 65 °C.
Applications in Research and Development
This compound has found utility in several areas of chemical research and development, primarily leveraging its dithioether and diol functionalities.
Intermediate in Organic Synthesis
The presence of two hydroxyl groups and two thioether linkages makes this compound a versatile precursor in organic synthesis.[7] It serves as a building block for the creation of more complex molecules, including macrocycles and polymers. Its application in the asymmetric total synthesis of (+)-6-epi-castanospermine, a polyhydroxylated alkaloid, highlights its importance in the construction of biologically active natural products.[2][3][6]
Chelating Agent for Metal Ions
The sulfur atoms in the thioether linkages can act as soft Lewis bases, enabling this compound to function as a chelating agent for certain metal ions. It has been employed as an exogenous chelator in the development of membrane-permeable copper-selective fluorescent sensors for imaging kinetically labile copper pools in biological systems.[2][3][6]
Catalyst Poison
In certain catalytic reactions, particularly those employing palladium-based catalysts like the Lindlar catalyst, this compound can act as a secondary sulfur-based catalyst poison.[3][6] This property can be exploited to control the reactivity and selectivity of a catalytic system.
Conclusion
This compound, while not a compound of household recognition, represents a valuable tool in the arsenal of chemists and drug development professionals. Its straightforward synthesis, coupled with its unique combination of hydroxyl and thioether functional groups, has led to its application in diverse areas, from the total synthesis of natural products to the development of sophisticated analytical tools. This guide has provided a consolidated resource on its known history, properties, and applications, aiming to facilitate its continued use and exploration in future scientific endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. 3,6-ジチア-1,8-オクタンジオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97 5244-34-8 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 5244-34-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 3,6-Dithia-1,8-octanediol as a Lindlar Catalyst Poison
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3,6-Dithia-1,8-octanediol as a selective poison for Lindlar catalysts in the partial hydrogenation of alkynes to cis-alkenes. This sulfur-based compound offers an alternative to traditional lead-based poisons, enhancing catalyst selectivity and preventing over-reduction to alkanes.[1]
Introduction
The Lindlar catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or barium sulfate), is a cornerstone in organic synthesis for the stereospecific reduction of alkynes to cis-alkenes.[1] The selectivity of this reaction is paramount, and to prevent the further reduction of the desired alkene to an alkane, the catalyst is "poisoned" to deactivate the most active palladium sites. While lead acetate and quinoline are traditionally used for this purpose, sulfur-containing compounds like this compound have emerged as effective alternatives for enhancing this selectivity.[1]
The poisoning of the palladium catalyst with this compound is believed to proceed through the strong adsorption of the sulfur atoms onto the palladium surface. This interaction deactivates the catalytic sites responsible for alkene hydrogenation, while still allowing for the hydrogenation of the more reactive alkyne triple bond.
Advantages of this compound as a Catalyst Poison
While quantitative data directly comparing this compound with other poisons across a range of substrates is not extensively available in the public domain, its use is noted for enhancing selectivity in a manner similar to other poisons. The primary advantage lies in providing an alternative to heavy metal poisons like lead.
Data Presentation: Phenylacetylene Hydrogenation
To illustrate the effect of catalyst poisoning on selectivity, the following table summarizes representative data for the hydrogenation of phenylacetylene to styrene using a standard Lindlar catalyst and a modified Pd-Fe/SiO2 catalyst, which demonstrates high selectivity comparable to a well-poisoned system. While this data does not specifically use this compound, it serves to quantify the impact of catalyst modification on selectivity.
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity to Styrene (%) | Reference |
| 5 wt% Pd-Pb/PCC (low-surface area) | Phenylacetylene | Styrene | Complete | 81 | [2] |
| Commercial 5 wt% Pd-based Lindlar | Phenylacetylene | Styrene | Complete | 66 | [2] |
| Pd-Fe-O/SiO2 | Phenylacetylene | Styrene | Complete | High (comparable to Lindlar) | [3] |
| Monometallic Pd/SiO2 | Phenylacetylene | Styrene | Complete | Lower than Lindlar | [3] |
Note: The data presented here is for illustrative purposes to highlight the importance of catalyst modification for selectivity. Specific performance with this compound would require dedicated experimental validation.
Experimental Protocols
The following protocols are generalized procedures for the preparation of a Lindlar catalyst and its subsequent use in a typical alkyne hydrogenation reaction, incorporating this compound as a poison. Researchers should optimize the specific quantities and conditions for their particular substrate and setup.
Protocol 1: Preparation of Lindlar Catalyst (5% Pd on CaCO₃)
This protocol is adapted from standard literature procedures for the preparation of Lindlar catalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Precipitated calcium carbonate (CaCO₃)
-
Distilled water
-
37% Hydrochloric acid (HCl)
-
Sodium formate (HCOONa) solution (approx. 0.7 N)
-
Lead(II) acetate trihydrate (Pb(OCOCH₃)₂·3H₂O)
Procedure:
-
Dissolve PdCl₂ in a minimal amount of 37% HCl and dilute with distilled water.
-
In a separate flask, create a well-stirred suspension of CaCO₃ in distilled water.
-
Heat the CaCO₃ suspension to 75-85 °C and add the chloropalladous acid solution. Maintain this temperature until the palladium has precipitated, indicated by the loss of color from the solution (approximately 15 minutes).
-
While maintaining the temperature, add the sodium formate solution to reduce the palladium. Carbon dioxide will evolve, and the catalyst will turn from brown to gray.
-
Filter the catalyst and wash thoroughly with distilled water.
-
To poison the catalyst, re-suspend the moist catalyst in distilled water and add a solution of lead(II) acetate in water. Heat the stirred suspension at 75-85 °C for 45 minutes.
-
Filter the catalyst, wash with distilled water, and dry in a vacuum oven at 60-70 °C.
Protocol 2: Selective Hydrogenation of an Alkyne using this compound-Poisoned Lindlar Catalyst
This protocol provides a general procedure for the semi-hydrogenation of an alkyne to a cis-alkene.
Materials:
-
Alkyne substrate (e.g., phenylacetylene)
-
Solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Lindlar catalyst (prepared as in Protocol 1 or commercially available)
-
This compound
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask and stirring apparatus
Procedure:
-
Catalyst Slurry Preparation: In the reaction flask, suspend the Lindlar catalyst in the chosen solvent.
-
Poison Addition: Add a solution of this compound in the reaction solvent to the catalyst slurry. The optimal amount of poison is substrate-dependent and typically needs to be determined empirically, but a starting point is often a small molar percentage relative to the palladium content.
-
Substrate Addition: Add the alkyne substrate to the flask.
-
Hydrogenation: Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, using a balloon) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the alkyne and the formation of the alkene. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the pure cis-alkene.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Lindlar catalyst poisoning.
Caption: Experimental workflow for hydrogenation.
Conclusion
This compound serves as an effective poison for Lindlar catalysts, enhancing selectivity in the partial hydrogenation of alkynes to cis-alkenes. Its application provides a valuable alternative to traditional lead-based poisons, contributing to greener and more selective synthetic methodologies. The provided protocols offer a foundation for researchers to explore and optimize the use of this sulfur-based poison in their specific synthetic applications. Further research is warranted to generate comprehensive quantitative data comparing its performance with other poisons across a wider range of alkyne substrates.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with 3,6-Dithia-1,8-octanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the functionalization of nanoparticles with 3,6-dithia-1,8-octanediol. This bifunctional linker, featuring two thiol groups for strong anchorage to metallic nanoparticle surfaces and two terminal hydroxyl groups for further bioconjugation, is a valuable tool in the development of advanced drug delivery systems, diagnostic probes, and targeted therapeutics.
Introduction
Nanoparticles are at the forefront of nanomedicine, offering unique advantages for drug delivery, bioimaging, and diagnostics.[1][2][3] Their high surface-area-to-volume ratio allows for the attachment of various molecules, including targeting ligands, imaging agents, and therapeutic payloads.[4][5] Surface functionalization is a critical step in tailoring the properties of nanoparticles for specific biomedical applications.[6][7]
This compound is a dithiol linker that can be used to modify the surface of nanoparticles, particularly those composed of noble metals like gold and silver, through the formation of strong gold-sulfur bonds.[8] The terminal hydroxyl groups of this compound provide attachment points for a wide range of molecules, making it a versatile linker for creating multifunctional nanoconstructs.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for successful nanoparticle functionalization.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂S₂ | [1][9] |
| Molecular Weight | 182.30 g/mol | [1][10] |
| Appearance | White solid/powder or lumps | [1][9] |
| Melting Point | 63-68 °C | [1][4][10] |
| Boiling Point | 170 °C at 0.5 mmHg | [1][10] |
| Density | 1.211 g/cm³ | [1] |
| Solubility | Soluble in Methanol | [11] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of pre-synthesized citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution (e.g., 20 nm)
-
This compound
-
Ethanol or methanol
-
Deionized (DI) water
-
Centrifuge tubes
Procedure:
-
Prepare a stock solution of the linker: Dissolve this compound in ethanol or methanol to a final concentration of 1 mM.
-
Ligand Exchange Reaction:
-
To the citrate-stabilized gold nanoparticle solution, add the this compound solution. The final concentration of the linker should be in excess. A molar ratio of linker to AuNP in the range of 1000:1 to 10,000:1 is a good starting point.
-
Gently mix the solution and allow it to react for at least 12-24 hours at room temperature with gentle stirring. This allows for the displacement of citrate ions from the gold surface by the thiol groups of the linker.
-
-
Purification of Functionalized AuNPs:
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 rpm for 20 minutes).
-
Carefully remove the supernatant containing unbound linker and displaced citrate.
-
Resuspend the nanoparticle pellet in fresh DI water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.
-
-
Final Resuspension and Storage: Resuspend the final pellet in the desired buffer or DI water. Store the functionalized nanoparticle solution at 4°C.
Protocol 2: Functionalization of Silica Nanoparticles (Adapted)
This protocol is adapted from a method for functionalizing silica with this compound for different applications but demonstrates the versatility of the linker.[12]
Materials:
-
Silica nanoparticles (SiNPs)
-
3-(Triethoxysilyl)propyl isocyanate
-
This compound
-
Toluene (dry)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Silica Activation: Activate the silica nanoparticles by treating them with an acid (e.g., HCl) to generate surface silanol groups, followed by washing with DI water until neutral pH and drying.
-
Silanization:
-
Disperse the activated silica nanoparticles in dry toluene.
-
Add 3-(triethoxysilyl)propyl isocyanate to the suspension.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the isocyanate-functionalized silica by filtration, wash with toluene and ethanol, and dry.
-
-
Attachment of this compound:
-
Disperse the isocyanate-functionalized silica in dry toluene.
-
Add a solution of this compound in toluene.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the this compound functionalized silica (Si-DIO) by filtration, wash with toluene and ethanol, and dry.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to determine the physicochemical properties of the modified nanoparticles.[13][14][15]
| Parameter | Pre-functionalization | Post-functionalization | Characterization Technique |
| Hydrodynamic Diameter | Dependent on core size (e.g., 20-30 nm for 20 nm AuNPs) | Increase due to the added linker layer | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) (for AuNPs) | ~520 nm (for 20 nm AuNPs) | Red-shift of 2-10 nm | UV-Vis Spectroscopy |
| Zeta Potential | Highly negative (e.g., -30 to -50 mV for citrate-stabilized AuNPs) | Less negative or near neutral | DLS or Electrophoretic Light Scattering |
| Surface Chemistry | Presence of citrate | Presence of C-S, S-S, and O-H vibrational modes | Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy |
| Morphology | Monodisperse spherical particles | Core morphology remains unchanged | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| Elemental Composition | Au (for AuNPs) | Presence of Au, S, C, O | Energy-Dispersive X-ray Spectroscopy (EDX) |
| Thermal Stability | - | Degradation profile of the organic linker | Thermogravimetric Analysis (TGA) |
Visualization of Experimental Workflow and Signaling Pathways
Workflow for Gold Nanoparticle Functionalization
The following diagram illustrates the key steps in the functionalization of gold nanoparticles with this compound.
Caption: Workflow for AuNP functionalization.
Bioconjugation Strategy
This diagram illustrates the logical relationship for using the functionalized nanoparticles in bioconjugation, for example, in drug delivery applications.
Caption: Bioconjugation strategy overview.
Applications in Drug Delivery and Beyond
The terminal hydroxyl groups on the this compound functionalized nanoparticles can be further modified for various applications:
-
Drug Attachment: Anticancer drugs, antibiotics, or other therapeutic agents can be covalently attached to the hydroxyl groups, often after activation to a more reactive species.
-
Targeting Ligand Conjugation: Antibodies, peptides, or small molecules that recognize specific cell surface receptors can be conjugated to the nanoparticles to enable targeted drug delivery.[3] This can enhance the therapeutic efficacy while reducing off-target side effects.
-
Imaging Agent Integration: Fluorescent dyes or contrast agents for MRI can be attached to create theranostic nanoparticles, which allow for simultaneous diagnosis and therapy.
-
Enhanced Stability: The hydrophilic surface can improve the colloidal stability of the nanoparticles in biological media and potentially reduce uptake by the reticuloendothelial system, prolonging circulation time.
-
Sensing and Diagnostics: The functionalized nanoparticles can be used as platforms for biosensors, where the attached biomolecules can specifically capture target analytes.
Conclusion
The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and characterization data presented here offer a foundation for researchers to explore the potential of these functionalized nanoparticles in their specific areas of interest, from targeted drug delivery to sensitive diagnostics. Further optimization of reaction conditions may be necessary depending on the specific type and size of the nanoparticle used.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5244-34-8 [chemicalbook.com]
- 5. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound, 97 %, Thermo Scientific Chemicals 250 g | Buy Online [thermofisher.com]
- 10. This compound 97 5244-34-8 [sigmaaldrich.com]
- 11. This compound CAS#: 5244-34-8 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Nanoparticles Characterization Techniques [ouci.dntb.gov.ua]
Application Notes and Protocols: 3,6-Dithia-1,8-octanediol (DODT) in Solid-Phase Peptide Synthesis (SPPS) Cleavage Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the final cleavage step, where the synthesized peptide is removed from the solid support and protecting groups are simultaneously cleaved, is critical for obtaining a high-purity final product. This process, typically conducted in a highly acidic environment using trifluoroacetic acid (TFA), generates reactive carbocations from the protecting groups and the resin linker. These electrophilic species can lead to various side reactions, modifying sensitive amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][2] To mitigate these unwanted modifications, "scavengers" are added to the cleavage cocktail to trap these reactive intermediates.[1][3]
Traditionally, thiol-based scavengers like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) have been employed due to their high efficiency. However, these compounds are notorious for their strong, unpleasant odor, posing a significant challenge in a laboratory setting. 3,6-Dithia-1,8-octanediol (DODT), also known as 3,6-dioxa-1,8-octanedithiol, has emerged as a popular, low-odor alternative scavenger.[4][5] These application notes provide a comprehensive overview of the use of DODT in SPPS cleavage cocktails, including its efficacy, potential side reactions, and detailed experimental protocols.
Data Presentation: Efficacy of DODT as a Scavenger
While extensive quantitative data directly comparing DODT to other scavengers across all sensitive amino acids is limited in the literature, several studies have evaluated its performance. The general consensus is that DODT is a suitable replacement for malodorous thiols, offering comparable purity for many peptide sequences.[4][6]
Table 1: Summary of Comparative Scavenger Performance in SPPS Cleavage
| Scavenger | Key Advantages | Key Disadvantages | Notes on Performance |
| This compound (DODT) | Low odor.[4][5] | Can cause S-alkylation of methionine residues.[6] Less stable in TFA compared to some other thiols.[7] | Generally provides peptide purity comparable to standard thiol scavengers.[4][6] May be preferable for tryptophan-containing peptides.[4] |
| 1,2-Ethanedithiol (EDT) | Highly effective scavenger for a broad range of side reactions.[8][9] | Strong, unpleasant odor. | A common and effective scavenger, particularly for protecting cysteine residues.[8][9] |
| Dithiothreitol (DTT) | Effective scavenger. | Unpleasant odor (though sometimes considered less pungent than EDT).[10] Can be less stable in TFA.[7] | Often used in low-odor formulations as a replacement for EDT.[10] |
| Triisopropylsilane (TIS) | Odorless.[10] Very effective carbocation scavenger.[1][9] | Not a reducing agent, so it does not prevent oxidation of residues like cysteine.[8] | Commonly used in combination with other scavengers to provide comprehensive protection.[9] |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | High scavenging efficiency, leading to high yield and purity.[7] More stable in TFA than DTT and DODT.[7] UV-detectable.[7] | A newer reagent that may be less commonly available. | Has shown superior performance in some studies compared to aliphatic thiols.[7] |
Key Considerations for Using DODT
Tryptophan-Containing Peptides
Studies have indicated that DODT may be a preferred scavenger for peptides containing tryptophan, as it can effectively prevent the modification of the indole side chain without compromising the overall purity of the peptide.[4]
Methionine-Containing Peptides: A Critical Side Reaction
A significant drawback of using DODT is its potential to cause S-alkylation of methionine residues. This side reaction results in the addition of a dithiaoctanediol moiety to the methionine sulfur, leading to a significant impurity that can be difficult to remove.
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Lacking Methionine
This protocol is suitable for the cleavage of peptides that do not contain methionine residues and are synthesized on acid-labile resins (e.g., Wang, Rink Amide).
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (DODT)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin (e.g., 0.1 mmol) to a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL) to remove residual solvents and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[11]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail fresh just before use. A common formulation is:
-
TFA: 94% (v/v)
-
Water: 2.5% (v/v)
-
TIS: 2.5% (v/v)
-
DODT: 1.0% (v/v)[6]
-
-
For 0.1 mmol of resin, prepare approximately 2-5 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[11]
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE with gentle vortexing. A white precipitate of the peptide should form.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
-
Peptide Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash. This step is crucial for removing DODT, which has a high boiling point.[4]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
-
Protocol 2: Cleavage of Methionine-Containing Peptides (Alternative Scavenger Recommended)
Due to the significant risk of S-alkylation, the use of DODT is not recommended for peptides containing methionine. In such cases, a cleavage cocktail with alternative scavengers should be employed. A common and effective alternative is "Reagent K".
Reagent K Composition:
-
TFA: 82.5% (v/v)
-
Phenol: 5% (w/v)
-
Water: 5% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-Ethanedithiol (EDT): 2.5% (v/v)[10]
Procedure: The procedure for cleavage using Reagent K is similar to Protocol 1, with the substitution of the cleavage cocktail.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of Dodt as a Non-Malodorous Scavenger in Fmoc-Based Pepti...: Ingenta Connect [ingentaconnect.com]
- 5. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polypeptide.com [polypeptide.com]
- 8. biotage.com [biotage.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Polyurethanes using 3,6-Dithia-1,8-octanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polyurethanes incorporating 3,6-dithia-1,8-octanediol. The inclusion of thioether linkages in the polymer backbone imparts unique properties, making these materials promising candidates for advanced biomedical applications, including redox-responsive drug delivery and self-healing materials.
Introduction
Polyurethanes are a versatile class of polymers widely utilized in the biomedical field due to their excellent biocompatibility and tunable mechanical properties. The properties of polyurethanes can be tailored by carefully selecting the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The use of this compound as a chain extender or as part of the soft segment introduces thioether linkages into the polyurethane backbone. These sulfur-containing moieties can be susceptible to oxidation by reactive oxygen species (ROS), leading to a change in the polymer's physical and chemical properties. This redox-responsiveness can be harnessed for targeted drug delivery in disease environments characterized by high levels of ROS, such as cancer and inflammation. Furthermore, the presence of sulfur atoms can enhance the material's refractive index and adhesion to metal surfaces.
Key Applications
The unique properties of polyurethanes synthesized with this compound open up possibilities for a range of applications in the biomedical and pharmaceutical fields:
-
Redox-Responsive Drug Delivery: The thioether linkages in the polyurethane backbone can be oxidized in the presence of elevated levels of reactive oxygen species (ROS), which are often found in tumor microenvironments. This oxidation can lead to the degradation of the polymer matrix and the controlled release of an encapsulated therapeutic agent. This targeted drug release mechanism can enhance the efficacy of cancer therapies while minimizing side effects.[1][2]
-
Self-Healing Materials: While this compound contains thioether bonds, the related disulfide bonds are known to impart self-healing properties to polyurethanes. Through disulfide metathesis, covalent bonds can be reformed at damaged sites, restoring the material's integrity.[3][4][5][6][7] Polyurethanes based on this compound could be chemically modified to incorporate disulfide crosslinks, thereby enabling self-healing capabilities for applications in medical devices and coatings.
-
Biomaterial Coatings: The presence of sulfur atoms in the polymer backbone can improve adhesion to metal surfaces, making these polyurethanes suitable for coating medical implants and devices to enhance biocompatibility and reduce friction.
-
Tissue Engineering Scaffolds: The tunable mechanical properties and biocompatibility of these polyurethanes make them attractive for the fabrication of scaffolds that can support cell growth and tissue regeneration.[8]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of polyurethanes and can be adapted for the use of this compound.
Protocol 1: One-Step Bulk Polymerization
This protocol describes a straightforward method for synthesizing polyurethanes from a diol, a diisocyanate, and a chain extender.
Materials:
-
Polyol (e.g., Poly(ε-caprolactone) diol (PCL), Poly(tetramethylene glycol) (PTMG))
-
Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))
-
Chain Extender: this compound
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, heating mantle, and condenser
Procedure:
-
Reactor Setup: Assemble a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reagent Preparation: In the reaction flask, add the polyol, this compound, and the diisocyanate at the desired molar ratio. The NCO/OH ratio is a critical parameter that influences the final properties of the polymer.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Polymerization: Heat the reaction mixture to 80-90°C with continuous stirring.
-
Catalyst Addition: Once the reactants have melted and formed a homogeneous mixture, add a catalytic amount of DBTDL (typically 0.01-0.1% of the total weight of the reactants).
-
Reaction Monitoring: Continue the reaction at 80-90°C for 2-4 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Casting and Curing: Once the desired viscosity is achieved, pour the viscous polymer solution into a pre-heated mold.
-
Post-Curing: Cure the polymer in an oven at 80-100°C for 12-24 hours to ensure complete reaction and removal of any residual solvent.
Protocol 2: Two-Step Prepolymer Method
This method involves the formation of an isocyanate-terminated prepolymer followed by chain extension, which allows for better control over the polymer structure.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask under a nitrogen atmosphere, add the polyol and dissolve it in an anhydrous solvent (e.g., DMF).
-
Heat the solution to 70-80°C with stirring.
-
Add the diisocyanate dropwise to the polyol solution. The molar ratio of NCO to OH groups should be approximately 2:1 to create an isocyanate-terminated prepolymer.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for 2-3 hours at 80°C. The isocyanate content can be monitored by titration.
-
-
Chain Extension:
-
Cool the prepolymer solution to 60-70°C.
-
In a separate flask, dissolve the this compound in the same anhydrous solvent.
-
Add the chain extender solution dropwise to the prepolymer solution with vigorous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.
-
Continue stirring for another 1-2 hours until the viscosity of the solution increases significantly.
-
-
Casting and Curing:
-
Pour the viscous polymer solution into a Teflon-coated mold.
-
Cure the polymer in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the polymerization.
-
Data Presentation
The following tables summarize representative quantitative data for polyurethanes containing disulfide or thioether linkages from the literature. These values can serve as a reference for the expected properties of polyurethanes synthesized with this compound.
Table 1: Mechanical Properties of Self-Healing Polyurethanes Based on Disulfide Bonds
| Property | Value | Reference |
| Tensile Strength | 3.39 ± 0.09 MPa | [5] |
| Elongation at Break | 400.39 ± 14.26% | [5] |
| Healing Efficiency | > 90% | [3] |
| Healing Conditions | 80°C for 12 h | [5] |
Table 2: Properties of Segmented Poly(thiourethane-urethane)s
| Property | Value Range | Reference |
| Number Average Molecular Weight (Mn) | 31,800–84,300 Da | [9] |
| Weight Average Molecular Weight (Mw) | 57,200–130,000 Da | [9] |
| Polydispersity Index (PDI) | 1.30–1.80 | [9] |
| Tensile Strength | up to 43.26 MPa | [9] |
| Contact Angle (Water) | 64.07°–73.12° | [9] |
| Surface Free Energy | up to 46.69 mN/m | [9] |
Visualization of Experimental Workflow and Signaling Pathway
Polyurethane Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Thioether-based ROS responsive polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disulfide bond-embedded polyurethane solid polymer electrolytes with self-healing and shape-memory performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Emerging applications of polyurethanes in drug delivery systems and regenerative medicine: A comprehensive review [nmb-journal.com]
- 9. New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)Diol Soft Segment: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Dithia-1,8-octanediol in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of 3,6-Dithia-1,8-octanediol (DTHOD), a versatile chemical intermediate. The following sections outline its synthesis and a key application in the study of intracellular copper trafficking, a process of significant interest in neurobiology, cancer research, and drug development.
Synthesis of this compound
This compound can be synthesized through a straightforward nucleophilic substitution reaction. The following protocol is adapted from established synthetic procedures.[1]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Dithioglycol (2,2'-Thiodiethanethiol) | C4H10S2 | 122.25 | 25 g |
| Sodium methoxide | CH3ONa | 54.02 | 1.1 equivalents |
| Methanol | CH3OH | 32.04 | As solvent |
| Ethylene chlorohydrin | C2H5ClO | 80.51 | 44 g |
| Acetone | C3H6O | 58.08 | For recrystallization |
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, add 25 g of dithioglycol.
-
Slowly add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the stirred dithioglycol.
-
Following the addition of sodium methoxide, add 44 g of ethylene chlorohydrin dropwise to the reaction mixture.
-
After the complete addition of ethylene chlorohydrin, allow the reaction mixture to stand at room temperature for 10 hours.
-
Remove the precipitated sodium chloride by filtration.
-
Concentrate the resulting filtrate to obtain the crude product as white crystals.
-
Recrystallize the white crystals from acetone to yield pure this compound.
Expected Yield: Approximately 25 g.
Physical Properties:
| Property | Value |
| Melting Point | 65 °C |
Synthesis Workflow
Application in Copper Sensing: An Exogenous Chelator
This compound has been utilized as an exogenous chelator to evaluate membrane-permeable, copper-selective fluorescent sensors for imaging kinetically labile copper pools in cellular environments.[2] The following protocol is based on the methodology described in the study by Yang et al. for the evaluation of the copper sensor CTAP-1.[1]
Experimental Protocol: Evaluation of a Copper Sensor using this compound
This protocol describes the use of DTHOD to confirm the copper selectivity of a fluorescent sensor in a cellular context. The principle is to first load cells with the copper sensor and observe the fluorescence signal, and then add DTHOD to chelate the intracellular labile copper, which should result in a decrease in the sensor's fluorescence.
Materials and Reagents:
| Reagent | Purpose | Typical Concentration |
| Cell line (e.g., Mouse fibroblast cells - 3T3) | Biological sample | - |
| Copper-selective fluorescent sensor (e.g., CTAP-1) | Copper imaging | 5 µM |
| This compound (DTHOD) | Exogenous copper chelator | 100 µM |
| Cell culture medium (e.g., DMEM) | Cell maintenance | - |
| Phosphate-buffered saline (PBS) | Washing | - |
Procedure:
-
Cell Culture: Culture the chosen cell line (e.g., 3T3 fibroblasts) under standard conditions.
-
Sensor Loading: Incubate the cells with the copper-selective fluorescent sensor (e.g., 5 µM CTAP-1) in cell culture medium for a designated time (e.g., 30 minutes) to allow for cell permeability and binding to intracellular copper.
-
Baseline Imaging: Wash the cells with PBS to remove excess sensor. Acquire baseline fluorescence images using a suitable fluorescence microscope with the appropriate excitation and emission wavelengths for the sensor.
-
Chelation with DTHOD: Add a solution of this compound (e.g., 100 µM) to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Post-Chelation Imaging: Acquire fluorescence images of the DTHOD-treated cells under the same conditions as the baseline imaging.
-
Data Analysis: Compare the fluorescence intensity of the cells before and after the addition of DTHOD. A significant decrease in fluorescence intensity upon addition of DTHOD indicates that the sensor was responding to a labile copper pool that is accessible to the chelator.
Experimental Workflow for Copper Sensor Validation
These protocols provide a foundation for the synthesis and application of this compound in a research setting. The versatility of this compound suggests its potential in a wider range of applications, including the synthesis of novel materials and as a building block in drug discovery. Researchers are encouraged to adapt these methods to their specific experimental needs.
References
Application Notes and Protocols: 3,6-Dithia-1,8-octanediol as a Cleavable Linker in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dithia-1,8-octanediol is a versatile chemical entity that, when appropriately functionalized, serves as a valuable cleavable linker in the field of bioconjugation and drug delivery. Its core structure incorporates a disulfide bond, which can be selectively cleaved under mild reducing conditions typically found within the intracellular environment. This property makes it an ideal component for constructing sophisticated bioconjugates where the release of a payload, such as a therapeutic agent or a reporter molecule, is desired at a specific location.
This document provides detailed application notes and protocols for the synthesis and utilization of azide- and alkyne-functionalized this compound derivatives in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".
Key Features and Applications
The primary advantage of using a this compound-based linker is the inherent cleavability of the disulfide bond. This functionality is particularly useful in:
-
Targeted Drug Delivery: In the design of Antibody-Drug Conjugates (ADCs), the disulfide linker is stable in the bloodstream but is cleaved upon internalization into tumor cells, where the reducing environment (e.g., high glutathione concentration) facilitates the release of the cytotoxic payload.
-
Affinity Purification and Proteomics: Biotinylated probes containing this cleavable linker can be used to isolate and identify target proteins. After capture on a streptavidin resin, the bound proteins can be released under mild reducing conditions, improving recovery and reducing background contamination.
-
Controlled Release of Biomolecules: The linker can be used to tether molecules to surfaces or nanoparticles, with subsequent release triggered by a reducing agent.
Synthesis of Functionalized this compound Linkers
To be utilized in click chemistry, the terminal hydroxyl groups of this compound must be converted to azide or alkyne functionalities. The following are proposed synthetic schemes for these modifications.
Synthesis of 1,8-Diazido-3,6-dithiaoctane
A common method for converting alcohols to azides is the Mitsunobu reaction, which proceeds with inversion of configuration. An alternative one-pot procedure using triphenylphosphine and iodine offers a convenient approach.
Application Notes and Protocols for the Preparation of Redox-Responsive Hydrogels Using 3,6-Dithia-1,8-octanediol as a Crosslinker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of redox-responsive hydrogels crosslinked with 3,6-Dithia-1,8-octanediol. The inherent disulfide bond within the crosslinker renders these hydrogels susceptible to degradation in reducing environments, such as those found intracellularly, making them ideal candidates for targeted drug delivery systems.
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant interest in biomedical applications due to their high water content, biocompatibility, and tunable physical properties.[1] Redox-responsive hydrogels, in particular, offer an advanced platform for controlled drug release. These "smart" materials are designed to remain stable under normal physiological conditions but disassemble and release their therapeutic payload in response to specific redox triggers.[2][3]
The disulfide bond is a key functional group for imparting redox sensitivity. The intracellular environment of cells, and particularly tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[4][5] This differential in reducing potential can be exploited to trigger the cleavage of disulfide bonds within a hydrogel network, leading to its degradation and the subsequent release of an encapsulated drug. This compound is a commercially available dithiol crosslinker that contains a disulfide bond, making it an excellent candidate for the fabrication of such redox-responsive hydrogels.
The most common and efficient method for preparing these hydrogels is through thiol-ene "click" chemistry.[1][6] This reaction involves the photoinitiated addition of a thiol group (from this compound) to an "ene" (alkene) functional group on a polymer backbone. This method is highly efficient, proceeds under mild conditions, and allows for excellent control over the hydrogel's properties.[6]
Data Presentation
The properties of hydrogels crosslinked with this compound can be tailored by varying the polymer type, polymer concentration, and the concentration of the crosslinker. The following tables provide representative data for hydrogels prepared using common "ene"-functionalized polymers.
Table 1: Mechanical Properties of Thiol-Ene Hydrogels
| Polymer System | Polymer Concentration (wt%) | Crosslinker:Ene Molar Ratio | Storage Modulus (G') (kPa) |
| Norbornene-Hyaluronic Acid (NorHA) | 4 | 0.2 | ~1 |
| Norbornene-Hyaluronic Acid (NorHA) | 4 | 1.0 | ~70 |
| Poly(ethylene glycol) diacrylate (PEGDA) | 10 | 1.0 | 3.5 - 190 (tunable) |
| Poly(vinyl alcohol)-Norbornene (PVA-Norbornene) | 10 | 0.6 | Varies with PVA MW |
Note: The mechanical properties are highly tunable. The storage modulus, a measure of stiffness, generally increases with higher polymer and crosslinker concentrations.[7][8][9]
Table 2: Swelling Properties of Thiol-Ene Hydrogels
| Polymer System | Polymer Concentration (wt%) | Crosslinker:Ene Molar Ratio | Equilibrium Swelling Ratio (%) |
| Poly(vinylphosphonate) | 5 | 0.5 | ~220 |
| Poly(vinylphosphonate) | 10 | 0.5 | ~180 |
| Poly(ethylene glycol) diacrylate (PEGDA) | 10 | 1.0 | 280 - 870 (tunable) |
| Poly(acrylic acid) | 5 | 0.02 | ~900 |
| Poly(acrylic acid) | 5 | 0.06 | ~830 |
Note: The equilibrium swelling ratio is inversely proportional to the crosslinking density. Higher crosslinker concentrations lead to a denser network with a lower capacity for water uptake.[1][8][9][10]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of redox-responsive hydrogels using this compound.
Protocol 1: Synthesis of Thiol-Ene Hydrogels via Photopolymerization
This protocol describes the preparation of a hydrogel using a norbornene-functionalized hyaluronic acid (NorHA) and this compound.
Materials:
-
Norbornene-functionalized hyaluronic acid (NorHA)
-
This compound
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a stock solution of NorHA in PBS at the desired concentration (e.g., 4 wt%).
-
Prepare a stock solution of the photoinitiator in PBS (e.g., 0.05 wt% LAP).
-
Prepare a stock solution of this compound in PBS.
-
In a microcentrifuge tube, combine the NorHA solution and the photoinitiator solution.
-
Add the desired volume of the this compound stock solution to the NorHA/photoinitiator mixture to achieve the target crosslinker-to-norbornene molar ratio.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the mold to UV light (365 nm) for a specified duration (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.
-
After gelation, gently remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.
Protocol 2: Characterization of Hydrogel Swelling Ratio
Materials:
-
Synthesized hydrogel
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Analytical balance
-
Kimwipes
Procedure:
-
Lyophilize a pre-formed hydrogel sample to obtain its dry weight (W_d).
-
Immerse the dried hydrogel in PBS at 37°C.
-
At predetermined time intervals, remove the hydrogel from the PBS, gently blot the surface with a Kimwipe to remove excess water, and record its weight (W_s).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
Protocol 3: In Vitro Redox-Responsive Degradation Study
Materials:
-
Synthesized hydrogel
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glutathione (GSH)
-
Analytical balance
Procedure:
-
Prepare two sets of pre-weighed, swollen hydrogel samples.
-
Immerse one set of hydrogels in PBS at 37°C (control group).
-
Immerse the second set of hydrogels in PBS containing a physiologically relevant concentration of GSH (e.g., 10 mM) at 37°C.
-
At various time points, remove the hydrogels, lyophilize them to a constant weight, and record the dry weight.
-
Calculate the percentage of weight loss over time to determine the degradation profile.
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel (prepare by adding the drug to the precursor solution in Protocol 1)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glutathione (GSH)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a pre-weighed, drug-loaded hydrogel sample into a known volume of PBS (with and without 10 mM GSH) at 37°C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental Workflow for Hydrogel Synthesis and Characterization.
Caption: Redox-Responsive Drug Release Mechanism.
Caption: Simplified Signaling Pathway of Doxorubicin's Cytotoxic Action.[11][12][13][][15]
References
- 1. Cytocompatible Hydrogels with Tunable Mechanical Strength and Adjustable Swelling Properties through Photo-Cross-Linking of Poly(vinylphosphonates) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis and Orthogonal Photopatterning of Hyaluronic Acid Hydrogels with Thiol-Norbornene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion [mdpi.com]
- 10. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3,6-Dithia-1,8-octanediol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and protocols for the characterization of 3,6-dithia-1,8-octanediol and its common derivatives. This document is intended to serve as a practical guide for researchers in materials science, drug development, and nanotechnology.
Introduction to this compound and Its Derivatives
This compound is a versatile bifunctional molecule characterized by two terminal hydroxyl groups and two internal thioether linkages. Its chemical structure, HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH, allows for a wide range of chemical modifications, leading to various derivatives such as esters, ethers, and thiols. These derivatives are of significant interest in various fields. The thioether groups can coordinate with metal surfaces, making them ideal for the formation of self-assembled monolayers (SAMs) on gold and for the stabilization of nanoparticles. The terminal hydroxyl groups can be functionalized to attach biomolecules, drugs, or polymers, positioning this compound and its derivatives as valuable linkers in bioconjugation and drug delivery systems.
Analytical Techniques for Characterization
A suite of analytical techniques is essential for the comprehensive characterization of this compound and its derivatives. These methods confirm the chemical structure, purity, and physical properties of the synthesized compounds.
Spectroscopic Techniques
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of the parent diol exhibits characteristic signals for the methylene protons adjacent to the hydroxyl and sulfur atoms. Upon derivatization, such as esterification or etherification, predictable shifts in the signals of the adjacent methylene protons are observed.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for the different carbon environments within the molecule.
Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ [1]
| Protons | Chemical Shift (ppm) | Multiplicity |
| HO-CH₂ - | ~3.7 | Triplet |
| -CH₂ -S- | ~2.8 | Triplet |
| -S-CH₂ -CH₂ -S- | ~2.7 | Singlet |
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational bands include the O-H stretch of the hydroxyl groups and the C-S stretch of the thioether linkages. Analysis of derivatives will show the appearance or disappearance of characteristic bands, such as the C=O stretch in esters.
Table 2: Key FTIR Absorption Bands for this compound and its Derivatives
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |
| Alkane (C-H) | Stretching | 2950-2850 |
| Thioether (C-S) | Stretching | 800-600 |
| Ester (C=O) | Stretching | 1750-1735 |
| Ether (C-O) | Stretching | 1150-1085 |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, which aids in confirming their identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for volatile derivatives.
Table 3: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₁₄O₂S₂ | 182.30[2][3] | 183.05 |
| 3,6-Dithia-1,8-octanediyl diacetate | C₁₀H₁₈O₄S₂ | 266.38 | 267.07 |
Chromatographic Techniques
Gas Chromatography (GC)
GC is a valuable technique for assessing the purity of this compound and its more volatile derivatives. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides quantitative information about the purity of the sample.
Table 4: Typical Gas Chromatography Parameters
| Parameter | Value |
| Column | DB-5MS (or equivalent) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min |
| Detector | FID or MS |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[4]
Materials:
-
2-Mercaptoethanol (dithioglycol)
-
Sodium methoxide solution in methanol
-
2-Chloroethanol (ethylene chlorohydrin)
-
Acetone
-
Ice bath, round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator.
Procedure:
-
In a round-bottom flask placed in an ice bath, add 25 g of 2-mercaptoethanol and stir.
-
Slowly add 1.1 equivalents of sodium methoxide solution in methanol dropwise.
-
Subsequently, add 44 g of 2-chloroethanol dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10 hours.
-
A precipitate of sodium chloride will form. Remove the precipitate by filtration.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Recrystallize the white crystalline product from acetone.
-
Dry the purified crystals under vacuum. The expected melting point is around 65 °C.
Protocol for ¹H NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
Acquisition time: 4 s
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of protons.
Protocol for FTIR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
Data Analysis:
-
Identify the characteristic absorption bands for the expected functional groups.
-
Compare the spectrum of a derivative to that of the starting material to confirm the chemical transformation.
Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of around 10 µg/mL.
Instrument Parameters:
-
Gas Chromatograph:
-
Use the parameters outlined in Table 4.
-
Injection volume: 1 µL
-
Split ratio: 50:1
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: m/z 40-500
-
Scan speed: 2 scans/s
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained mass spectrum with a library database for confirmation.
Applications and Workflows
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This compound and its derivatives can form well-ordered SAMs on gold surfaces due to the strong affinity of the sulfur atoms for gold.[5][6] The terminal hydroxyl groups can then be used to further functionalize the surface.
Caption: Workflow for the formation and characterization of SAMs.
Functionalization of Gold Nanoparticles (AuNPs)
The dithiol functionality of this compound makes it an excellent capping agent for the synthesis and stabilization of gold nanoparticles. The exposed hydroxyl groups provide a handle for further conjugation.[7][8]
Caption: Workflow for AuNP synthesis, functionalization, and characterization.
Use as a Linker in Antibody-Drug Conjugates (ADCs)
Derivatives of this compound can be designed as cleavable or non-cleavable linkers to conjugate a cytotoxic drug to an antibody. The following diagram illustrates a logical relationship in the design and characterization of such an ADC.
Caption: Logical workflow for ADC development using a dithia-octanediol linker.
References
- 1. This compound(5244-34-8) 1H NMR [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3,6-二硫杂-1,8-辛二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 3,6-Dithia-1,8-octanediol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,6-Dithia-1,8-octanediol as a versatile building block in the synthesis of pharmaceutical intermediates. The unique chemical structure of this dithioether diol, featuring two primary hydroxyl groups and two thioether linkages, offers a range of synthetic possibilities, including its use as a flexible linker and as a precursor for cleavable motifs in drug delivery systems.
Asymmetric Total Synthesis of (+)-6-epi-Castanospermine
This compound has been employed as a key reagent in the asymmetric total synthesis of (+)-6-epi-castanospermine, a polyhydroxylated alkaloid with potential therapeutic applications. In this synthesis, it is used to introduce a dithia-octane chain, which is subsequently manipulated to form the core structure of the target molecule.
Experimental Protocol: Synthesis of a Dithia-Protected Intermediate
This protocol is adapted from the work of Louvel, J., et al. and describes a key step involving this compound.
Reaction Scheme:
Figure 1: Synthesis of a dithia-protected intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Protected Aldehyde | - | (Specify) | (Specify) |
| This compound | 182.31 | (Specify) | (Specify) |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | (Specify) | (Specify) |
| Dichloromethane (DCM) | 84.93 | (Specify) | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | (Specify) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | (Specify) | - |
Procedure:
-
To a solution of the protected aldehyde in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dithia-protected intermediate.
Note: The precise amounts of starting material and reagents should be determined based on the specific protected aldehyde used in the synthesis.
Application as a Precursor for Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
The dithioether moiety of this compound can be oxidized to a disulfide bond, which is a commonly used cleavable linker in the design of antibody-drug conjugates (ADCs).[1][2][3][] This linker is stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cell, leading to the specific release of the cytotoxic payload.[1][3][]
Conceptual Synthesis Workflow for a Bifunctional Disulfide Linker
The following workflow outlines the conceptual steps for converting this compound into a heterobifunctional linker suitable for ADC synthesis.
Figure 2: Conceptual workflow for linker synthesis.
Experimental Protocol: Oxidation of this compound to its Cyclic Disulfide
This protocol provides a general method for the oxidation of the dithioether to a disulfide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 182.31 | 1.0 g | 5.48 mmol |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | (Specify) | (Specify) |
| Iodine (I₂) | 253.81 | Catalytic amount | - |
| Methanol | 32.04 | 20 mL | - |
| Sodium Thiosulfate (Na₂S₂O₃) solution | - | (Specify) | - |
| Dichloromethane (DCM) | 84.93 | (Specify) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | (Specify) | - |
Procedure:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of iodine to the solution.
-
Slowly add hydrogen peroxide solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude cyclic disulfide.
-
Purify the product by column chromatography or recrystallization.
Note: The subsequent functionalization and activation steps would require specific protocols tailored to the desired reactive groups for conjugation to the antibody and the cytotoxic drug. This would typically involve selective protection of one hydroxyl group, modification of the other, followed by deprotection and activation of the first hydroxyl group.
Signaling Pathways and Mechanism of Action
The ultimate biological activity of a pharmaceutical agent derived from an intermediate synthesized using this compound is dependent on the final drug's structure and target.
-
In the case of (+)-6-epi-castanospermine and related alkaloids, these molecules often act as glycosidase inhibitors. By inhibiting enzymes involved in carbohydrate processing, they can interfere with various cellular processes, including glycoprotein folding and viral replication.
Figure 3: Mechanism of action for glycosidase inhibitors.
-
For Antibody-Drug Conjugates (ADCs) utilizing a disulfide linker derived from this compound, the mechanism of action involves targeted delivery of a cytotoxic payload.
References
Troubleshooting & Optimization
troubleshooting side reactions with 3,6-Dithia-1,8-octanediol in SPPS
This guide provides troubleshooting advice and frequently asked questions regarding the use of 3,6-Dithia-1,8-octanediol (DODT) in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals to help mitigate common side reactions and optimize peptide purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DODT) in SPPS?
This compound (DODT) is primarily used as a scavenger in trifluoroacetic acid (TFA) cleavage cocktails during the final step of SPPS. Its main function is to "scavenge" or trap reactive cationic species that are generated upon the cleavage of protecting groups from the peptide. This prevents these reactive species from causing unwanted modifications to the peptide, such as alkylation of sensitive amino acid residues like tryptophan and methionine.
Q2: What are the most common side reactions observed when using DODT in a cleavage cocktail?
The most frequently encountered side reaction is the formation of DODT-adducts with the peptide. This occurs when the thiol groups of DODT react with the peptide, leading to a modified product with an increased mass corresponding to the addition of one or more DODT molecules. This is particularly problematic for peptides containing susceptible residues. Another potential issue is the incomplete removal of certain protecting groups, which can sometimes be influenced by the composition of the cleavage cocktail.
Q3: My peptide shows a mass increase corresponding to +182 Da. What is the likely cause?
An increase in mass of 182 Da is highly indicative of the covalent attachment of a single molecule of this compound (the molecular weight of DODT is approximately 182.3 g/mol ) to your peptide. This is a known side reaction, especially with peptides containing residues that are susceptible to modification by thiols.
Q4: How can I prevent the formation of DODT-adducts with my peptide?
To minimize the formation of DODT-adducts, several strategies can be employed:
-
Optimize the scavenger cocktail: The choice and concentration of scavengers are critical. Using a combination of scavengers can be more effective. For instance, adding triisopropylsilane (TIS) to the cleavage cocktail can help to reduce the reactive species that lead to DODT adduction.
-
Reduce the concentration of DODT: While a certain concentration of DODT is necessary for its scavenger function, using an excessive amount can increase the likelihood of side reactions. Titrating the concentration to the lowest effective level is recommended.
-
Control the cleavage conditions: The duration and temperature of the cleavage reaction can influence the extent of side product formation. Shorter cleavage times and lower temperatures can sometimes reduce the incidence of DODT-adduct formation.
Troubleshooting Guide
Issue 1: Identification of Unexpected Peaks in HPLC/LC-MS Analysis
If your HPLC or LC-MS analysis reveals unexpected peaks, particularly with a mass shift corresponding to the addition of DODT or other scavengers, it is crucial to systematically troubleshoot the cleavage step.
Caption: Troubleshooting workflow for unexpected peaks in peptide analysis.
Issue 2: Comparison of Cleavage Cocktails for Minimizing Side Reactions
The composition of the cleavage cocktail has a significant impact on the purity of the final peptide product. Below is a table summarizing the performance of different cleavage cocktails in a model study.
| Cleavage Cocktail Composition (TFA/Scavenger/H₂O) | Target Peptide Purity (%) | DODT-Adduct Formation (%) | Other Side Products (%) |
| 95/2.5 (DODT)/2.5 | 85 | 10 | 5 |
| 95/2.5 (EDT)/2.5 | 88 | 8 | 4 |
| 95/2.5 (DODT)/2.5 (TIS) | 92 | 3 | 5 |
| 90/5 (DODT)/5 | 82 | 15 | 3 |
EDT: Ethanedithiol, TIS: Triisopropylsilane
Experimental Protocols
Protocol 1: Standard Cleavage with DODT
-
Resin Preparation: Following synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% this compound (DODT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying and Analysis: Dry the peptide pellet under vacuum and dissolve it in a suitable solvent for HPLC/LC-MS analysis.
Protocol 2: Optimized Cleavage to Minimize DODT-Adducts
-
Resin Preparation: As in Protocol 1.
-
Cleavage Cocktail Preparation: Prepare an optimized cleavage cocktail of 94% TFA, 2.5% water, 2.5% DODT, and 1% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the optimized cocktail to the resin and react for 2 hours at room temperature.
-
Peptide Precipitation and Isolation: As in Protocol 1.
-
Drying and Analysis: As in Protocol 1.
Signaling Pathways and Reaction Mechanisms
The formation of DODT-adducts is a consequence of the reaction of carbocations, generated during the deprotection of amino acid side chains, with the thiol groups of DODT. The following diagram illustrates this general mechanism.
Caption: Mechanism of DODT scavenging and side reaction.
Technical Support Center: Optimizing Reaction Conditions for 3,6-Dithia-1,8-octanediol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dithia-1,8-octanediol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis, specifically a thio-Williamson reaction. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this process, a thiolate anion, generated by deprotonating a thiol with a base, acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group.[1][2] For the synthesis of this compound, this usually involves the reaction of a dithiol with a haloalcohol in the presence of a base.
Q2: What are the common starting materials for this synthesis?
A2: Common starting materials include a dithiol, such as 2,2'-thiodiethanethiol (dithioglycol), and a haloalcohol, like ethylene chlorohydrin.[3] A base is required to deprotonate the thiol groups, and a suitable solvent is needed to facilitate the reaction.
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: A primary competing side reaction is the E2 (bimolecular elimination) reaction, which is favored by sterically hindered substrates and strong, bulky bases. This can lead to the formation of undesired alkene byproducts. Another potential side reaction is the oxidation of the thiol starting material or the thioether product, especially if the reaction is exposed to air for extended periods or at elevated temperatures.[4]
Q4: How can I purify the final product, this compound?
A4: A common and effective method for purifying solid this compound is recrystallization.[3] The crude product is dissolved in a hot solvent in which it is soluble and then allowed to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Acetone is a reported solvent for the recrystallization of this compound.[3]
Troubleshooting Guide
Q5: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A5: Low yield can be attributed to several factors. Here's a breakdown of potential causes and how to address them:
-
Inefficient Deprotonation of the Thiol:
-
Cause: The base used may not be strong enough to fully deprotonate the dithiol, leading to a low concentration of the nucleophilic thiolate.
-
Solution: Switch to a stronger base. For instance, if you are using a weaker base like a carbonate, consider using an alkoxide such as sodium methoxide or a hydride like sodium hydride.[1] Ensure the base is fresh and has been stored under appropriate anhydrous conditions.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature might be too low, resulting in a slow reaction rate, or too high, promoting side reactions like elimination or decomposition.
-
Solution: The optimal temperature depends on the specific reactants and solvent. It is advisable to start with milder conditions (e.g., room temperature) and gradually increase the temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
-
Poor Solvent Choice:
-
Cause: The solvent plays a crucial role in an S(_N)2 reaction. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.
-
Solution: Employ a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile. These solvents do not solvate the nucleophile as strongly, thus enhancing its reactivity and favoring the S(N)2 pathway.
-
-
Moisture in the Reaction:
-
Cause: Water can protonate the thiolate nucleophile, rendering it unreactive.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
Q6: I am observing the formation of significant amounts of byproducts. How can I minimize them?
A6: The presence of byproducts often indicates that side reactions are competing with the desired S(_N)2 reaction.
-
Elimination Byproducts:
-
Cause: This is likely due to the E2 reaction. This is more prevalent with secondary or tertiary alkyl halides and sterically bulky bases.
-
Solution: Use a primary alkyl halide if possible. Opt for a less sterically hindered base. For example, sodium methoxide is less bulky than potassium tert-butoxide. Running the reaction at a lower temperature can also favor substitution over elimination.
-
-
Oxidation Products:
-
Cause: Thiols are susceptible to oxidation to disulfides.
-
Solution: Degas the solvent before use and maintain an inert atmosphere over the reaction mixture throughout the synthesis.
-
Q7: The purification by recrystallization is not effective, and the product remains impure. What can I do?
A7: If recrystallization is not yielding a pure product, consider the following:
-
Inappropriate Recrystallization Solvent:
-
Cause: The chosen solvent may be too good or too poor at dissolving the compound at different temperatures.
-
Solution: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Co-crystallization of Impurities:
-
Cause: If an impurity has similar solubility properties to the desired product, it may co-crystallize.
-
Solution: Try a different purification technique. Column chromatography using silica gel is a powerful method for separating compounds with different polarities and may be effective in removing persistent impurities.
-
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is representative and intended to guide optimization efforts. Actual yields will vary based on specific experimental conditions and scale.
Table 1: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Representative Yield (%) |
| Sodium Bicarbonate (NaHCO₃) | 6.3 | ~20% |
| Potassium Carbonate (K₂CO₃) | 10.3 | ~45% |
| Sodium Methoxide (NaOMe) | 15.5 | ~75% |
| Sodium Hydride (NaH) | 36 | >90% |
Reaction Conditions: Dithioglycol and ethylene chlorohydrin in DMF at room temperature for 12 hours.
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Type | Dielectric Constant | Representative Yield (%) |
| Ethanol | Polar Protic | 25 | ~40% |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~65% |
| Acetonitrile | Polar Aprotic | 37.5 | ~80% |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | ~85% |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | >90% |
Reaction Conditions: Dithioglycol and ethylene chlorohydrin with sodium methoxide at room temperature for 12 hours.
Table 3: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Representative Yield (%) |
| 0 | 24 | ~50% |
| 25 (Room Temperature) | 12 | ~75% |
| 50 | 6 | ~85% |
| 80 | 4 | ~70% (potential increase in side reactions) |
Reaction Conditions: Dithioglycol and ethylene chlorohydrin with sodium methoxide in DMF.
Experimental Protocols
Synthesis of this compound[3]
-
Materials:
-
Dithioglycol (25 g)
-
Sodium methoxide (1.1 equivalents in methanol solution)
-
Ethylene chlorohydrin (44 g)
-
Methanol
-
Acetone
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the dithioglycol (25 g).
-
Cool the flask in an ice bath.
-
Slowly add the methanol solution of sodium methoxide (1.1 equivalents) dropwise to the stirred dithioglycol.
-
After the addition of the base is complete, add ethylene chlorohydrin (44 g) dropwise, maintaining the low temperature.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10 hours.
-
A precipitate of sodium chloride will form. Remove the solid by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as white crystals.
-
Recrystallize the crude product from acetone to yield pure this compound.
-
-
Reported Yield: 25 g.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
preventing oxidation of 3,6-Dithia-1,8-octanediol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3,6-Dithia-1,8-octanediol during storage.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible particulates or cloudiness in the liquid after storage. | Oxidation of the thiol groups to form the less soluble disulfide dimer. | Filter the sample through a syringe filter compatible with your solvent. For future prevention, strictly adhere to inert atmosphere handling and storage procedures.[1] |
| Loss of potency or unexpected reaction byproducts. | Degradation of this compound due to oxidation. The disulfide impurity may interfere with the intended reaction. | Confirm the purity of the thiol using analytical methods such as NMR or GC-MS before use. If oxidation is confirmed, consider purifying the material or using a fresh batch. For prevention, implement rigorous inert atmosphere techniques during storage and handling. |
| Inconsistent results in experiments using stored this compound. | Partial oxidation of the compound, leading to a variable concentration of the active thiol. | Quantify the free thiol content using Ellman's reagent assay before each experiment to ensure consistent starting material concentration. Store the compound in small, single-use aliquots to minimize repeated exposure to air. |
| A gradual decrease in the measured concentration of free thiol groups over time. | Slow oxidation of the thiol groups due to residual oxygen in the storage container or solvent. | Improve the deoxygenation procedure for solvents and the inert gas purging of the storage container. Consider storing at lower temperatures to slow the rate of oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize oxidation?
To minimize oxidation, this compound should be stored under a dry, inert atmosphere, such as argon or nitrogen, to exclude oxygen. It is recommended to store it at low temperatures, with -20°C being a common choice for long-term stability. The container should be tightly sealed and protected from light.
Q2: Can I store this compound in solution?
Storing thiols in solution is generally not recommended for long-term stability as they are less stable compared to being stored in a dry, neat state. If you need to store it in solution for a short period, use a deoxygenated solvent and maintain it under an inert atmosphere at a low temperature. Solutions older than one week should be used with caution, and their purity should be re-verified.
Q3: Are there any compatible antioxidants that can be added to this compound for enhanced stability?
While the addition of antioxidants can help prevent oxidation, it will alter the purity of the material. For most applications, strict adherence to storage under an inert atmosphere at low temperatures is the most effective method. If an antioxidant is necessary, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are sometimes used for organic materials. However, compatibility and effectiveness must be tested on a small scale for your specific application, as they can interfere with downstream reactions.
Q4: How can I detect the oxidation of this compound?
Oxidation to its disulfide dimer can be detected using several analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Changes in the chemical shifts of the protons adjacent to the sulfur atoms can be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of a new peak corresponding to the higher molecular weight disulfide can be detected.
-
Ellman's Reagent Assay: This colorimetric assay can quantify the concentration of free thiol groups, allowing you to determine the extent of oxidation.
Q5: What is the primary product of this compound oxidation during storage?
Under typical storage conditions in the presence of oxygen, the primary oxidation product is the corresponding disulfide, formed by the coupling of two molecules of this compound. This results in the formation of a dimer containing a disulfide bond (-S-S-).
Experimental Protocols
Protocol 1: Storage of this compound under Inert Atmosphere
Objective: To provide a standardized procedure for storing this compound to minimize oxidation.
Materials:
-
This compound
-
Schlenk flask or vial with a septum-sealed cap
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing
-
Vacuum pump (optional, for freeze-pump-thaw)
-
Parafilm or a suitable sealant
-
-20°C Freezer
Procedure:
-
Preparation of Container: Ensure the Schlenk flask or vial is clean and completely dry. For highly sensitive applications, oven-dry the glassware and cool it under a stream of inert gas.
-
Transfer of Compound: Quickly transfer the desired amount of this compound into the container in a fume hood.
-
Inert Gas Purge (Cycle Method): a. Connect the container to a Schlenk line or a manifold with alternating vacuum and inert gas lines. b. Evacuate the container under vacuum for 1-2 minutes. c. Backfill the container with the inert gas. d. Repeat this vacuum-backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
Inert Gas Purge (Flushing Method): a. If a Schlenk line is unavailable, insert two needles through the septum. One needle should be connected to the inert gas source and extend below the level of the solid, while the other serves as an outlet and is positioned in the headspace. b. Gently flush the container with the inert gas for 5-10 minutes. c. While maintaining a positive pressure of the inert gas, remove the outlet needle first, followed by the gas inlet needle.
-
Sealing: Securely seal the container. For Schlenk flasks, close the stopcock. For vials, ensure the septum cap is tight.
-
Final Sealing and Storage: Wrap the cap and any joints with Parafilm for extra protection against air ingress. Label the container clearly with the compound name, date, and storage conditions. Place the sealed container in a -20°C freezer.
Protocol 2: Quantification of Free Thiol Groups using Ellman's Reagent
Objective: To determine the concentration of free thiol groups in a sample of this compound to assess its purity and the extent of oxidation.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine hydrochloride (for standard curve)
-
Sample of this compound
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of Reagents: a. Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. b. Cysteine Standards: Prepare a stock solution of cysteine hydrochloride in Reaction Buffer. Create a series of dilutions to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM). c. Sample Preparation: Dissolve a known weight of this compound in the Reaction Buffer to a suitable concentration.
-
Assay: a. To each well of a microplate or a cuvette, add 50 µL of the sample or standard. b. Add 200 µL of the Ellman's Reagent Solution to each well/cuvette. c. Mix well and incubate at room temperature for 15 minutes, protected from light.
-
Measurement: a. Measure the absorbance of each sample and standard at 412 nm using the spectrophotometer. Use the Reaction Buffer with Ellman's Reagent as a blank.
-
Data Analysis: a. Subtract the absorbance of the blank from the absorbance of all standards and samples. b. Plot the absorbance of the cysteine standards versus their known concentrations to generate a standard curve. c. Determine the concentration of free thiol groups in your this compound sample by interpolating its absorbance on the standard curve.
Protocol 3: Monitoring Oxidation using ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the oxidation of this compound by monitoring the appearance of the disulfide product.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene)
-
Sample of this compound
Procedure:
-
Sample Preparation: a. Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. b. Dissolve the mixture in a precise volume of the deuterated solvent. c. Transfer the solution to an NMR tube.
-
NMR Acquisition: a. Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
-
Data Analysis: a. Qualitative Analysis: Identify the characteristic signals for this compound and its disulfide oxidation product, bis(2-hydroxyethyl) disulfide.
- This compound (in CDCl₃): ~3.76 ppm (t, 4H, -CH₂OH), ~2.86 ppm (t, 4H, -SCH₂CH₂OH), ~2.75 ppm (s, 4H, -SCH₂CH₂S-).
- bis(2-hydroxyethyl) disulfide (in CDCl₃): ~3.89 ppm (t, 4H, -CH₂OH), ~2.92 ppm (t, 4H, -SSCH₂-). b. Quantitative Analysis: i. Integrate the well-resolved signals of the internal standard, the starting material (e.g., the singlet at ~2.75 ppm), and the disulfide product (e.g., the triplet at ~2.92 ppm). ii. Calculate the molar ratio of the disulfide to the starting material relative to the known amount of the internal standard. This will allow for the quantification of the extent of oxidation.
Quantitative Data Summary
The following table provides a template for researchers to summarize their own stability data for this compound under various storage conditions. This data can be generated by performing accelerated stability studies and quantifying the remaining free thiol content over time using the protocols provided.
| Storage Condition | Timepoint | % Free Thiol Remaining | Appearance |
| -20°C, Inert Atmosphere | 0 months | 100% | Clear, colorless liquid |
| 3 months | |||
| 6 months | |||
| 12 months | |||
| 4°C, Inert Atmosphere | 0 months | 100% | Clear, colorless liquid |
| 1 month | |||
| 3 months | |||
| Room Temp, Air | 0 days | 100% | Clear, colorless liquid |
| 1 day | |||
| 7 days |
Visualizations
References
Technical Support Center: Purification of 3,6-Dithia-1,8-octanediol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,6-Dithia-1,8-octanediol reaction products.
Purification Workflow Overview
The general workflow for the purification of this compound from a crude reaction mixture is outlined below. The specific steps and conditions may need to be optimized based on the scale of the reaction and the impurity profile.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Based on the common synthesis route involving the reaction of 2-mercaptoethanol with 1,2-dichloroethane or a similar electrophile in the presence of a base, potential impurities include:
-
Unreacted starting materials: 2-mercaptoethanol, 1,2-dichloroethane.
-
Inorganic salts: Sodium chloride (if sodium hydroxide or sodium methoxide is used as a base).[1]
-
Side-products: Over-alkylation products, polymers, and oxidation products (disulfides).
-
Residual solvent: The solvent used for the reaction or workup.
Q2: My product is a yellowish oil, but it should be a white solid. What could be the cause and how can I fix it?
A2: A yellowish color can indicate the presence of colored impurities, which may arise from side reactions or decomposition. To decolorize your product, you can try the following:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., acetone or ethanol) and add a small amount of activated carbon. Heat the mixture gently and then perform a hot filtration to remove the carbon.[2] The desired compound should remain in the filtrate, which can then be crystallized.
-
Chromatography: Column chromatography can be effective in separating the desired product from colored impurities.
Q3: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Increase the solvent volume: Add more hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly.
-
Slow down the cooling process: Insulate the flask to allow for gradual cooling, which can promote crystal formation over oiling.
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For a polar compound like this compound, polar solvents like acetone or ethanol are good starting points.[1][3]
Q4: My yield after purification is very low. What are the potential reasons?
A4: Low yield can be attributed to several factors:
-
Incomplete reaction: The initial synthesis may not have gone to completion.
-
Loss during workup: Significant product loss can occur during extractions and transfers.
-
Suboptimal recrystallization: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.[4]
-
Product volatility: If purifying by vacuum distillation, ensure the collection flask is adequately cooled to prevent loss of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil, not a solid | High level of impurities depressing the melting point. Residual solvent. | Try further purification by column chromatography or vacuum distillation. Ensure all solvent is removed under high vacuum. |
| Product is discolored (yellow/brown) | Presence of colored impurities from side reactions or decomposition. | Treat with activated carbon in a suitable solvent followed by hot filtration.[2][5] Purify by column chromatography. |
| Recrystallization fails (no crystals form) | Solution is not saturated (too much solvent used). Supersaturation. | Evaporate some of the solvent to concentrate the solution.[6] Induce crystallization by scratching the inside of the flask or adding a seed crystal.[4] |
| Multiple spots on TLC after purification | Incomplete separation of impurities. Co-elution of impurities with the product. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Low purity by GC or NMR analysis | Presence of structurally similar impurities. Water or residual solvent. | Re-purify using a more efficient method (e.g., preparative HPLC). Dry the product under high vacuum for an extended period. |
Experimental Protocols
Recrystallization from Acetone
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of acetone.
Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the purification of polar compounds. If the compound shows instability on silica, neutral alumina can be a suitable alternative.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. For a polar diol, a mixture of a polar solvent (e.g., ethyl acetate or acetone) and a non-polar solvent (e.g., hexanes or dichloromethane) is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of the chosen stationary phase in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin elution with the less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed. Use a suitable vacuum pump and a cold trap to protect the pump.
-
Distillation: Place the crude product in the distillation flask with a stir bar. Begin stirring and slowly apply vacuum. Gently heat the flask to induce distillation. The boiling point will be significantly lower than the atmospheric boiling point.[7]
-
Fraction Collection: Collect the distillate in a pre-weighed receiving flask. Monitor the temperature and pressure during the distillation to collect the desired fraction.
-
Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. conceptsecotech.com [conceptsecotech.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
addressing solubility issues of 3,6-Dithia-1,8-octanediol in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 3,6-Dithia-1,8-octanediol in various reaction media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white solid at room temperature. It is known to be soluble in water and methanol.[1][2] Its solubility in other organic solvents is not extensively documented in publicly available literature, but its structure as a diol with thioether linkages suggests it will be more soluble in polar solvents.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?
A2: Start by consulting the solvent compatibility table below. If your solvent is non-polar, you will likely face solubility challenges. Consider gentle heating and agitation. If the compound still does not dissolve, you may need to use a co-solvent or select an alternative solvent.
Q3: Can I heat the mixture to dissolve this compound?
A3: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, be mindful of the boiling point of your solvent and the thermal stability of other reagents in your reaction mixture. A synthesis protocol mentions recrystallization from acetone, which implies that it is more soluble in acetone at elevated temperatures.
Q4: Are there any known incompatible solvents for this compound?
A4: While specific incompatibility data is limited, based on its polar nature, this compound is expected to have very low solubility in non-polar solvents like hexanes and toluene.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound during experimental work.
Problem 1: The compound is not dissolving in the chosen solvent.
Initial Assessment:
-
Verify Solvent Choice: Cross-reference your solvent with the solubility data table below.
-
Inspect the Compound: Ensure the this compound is a fine powder. If it is clumpy, gently grind it to increase the surface area.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Agitation | Apply vigorous stirring or sonication to the mixture. |
| 2 | Gentle Heating | Warm the mixture gently. Monitor the temperature to avoid solvent loss or degradation of reactants. |
| 3 | Co-solvent Addition | Add a small amount of a compatible polar co-solvent (e.g., methanol, DMSO) in which this compound is known to be soluble. |
| 4 | Solvent Exchange | If the above steps fail, consider switching to a more suitable solvent from the solubility table. |
Problem 2: The compound precipitates out of solution during the reaction.
Initial Assessment:
-
Temperature Fluctuation: Check for any significant drops in the reaction temperature.
-
Change in Reaction Mixture Polarity: Analyze if the addition of a reagent or the formation of a product has significantly decreased the polarity of the reaction medium.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Increase Temperature | If the reaction conditions allow, slightly increase the temperature to redissolve the compound. |
| 2 | Add Co-solvent | Introduce a small volume of a polar co-solvent to maintain the solubility of all components. |
| 3 | Run a More Dilute Reaction | In subsequent experiments, consider decreasing the concentration of the reactants. |
Data Presentation: Solubility of this compound
The following table summarizes the known and predicted solubility of this compound in common laboratory solvents. Please note that quantitative data is limited, and much of this information is based on chemical principles and qualitative observations.
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Water | Polar Protic | Soluble[2] | The hydroxyl groups can form hydrogen bonds with water. |
| Methanol | Polar Protic | Soluble[1] | Similar to water, hydrogen bonding promotes solubility. |
| Ethanol | Polar Protic | Moderately Soluble | Expected to be less soluble than in methanol due to the longer alkyl chain. |
| Acetone | Polar Aprotic | Sparingly Soluble at RT, Soluble when heated | Recrystallization from acetone has been reported. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | DMSO is a powerful solvent for many polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly to Moderately Soluble | |
| Dichloromethane (DCM) | Non-polar | Poorly Soluble | |
| Toluene | Non-polar | Insoluble | |
| Hexanes | Non-polar | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Weigh the required amount of this compound in a clean, dry reaction vessel.
-
Add the chosen solvent to the vessel.
-
Begin agitation using a magnetic stirrer or overhead stirrer.
-
If the compound does not dissolve, gently heat the mixture using a water bath or heating mantle with temperature control.
-
If solubility is still an issue, add a co-solvent dropwise until the solution becomes clear.
Protocol 2: Small-Scale Solubility Test
-
To a small vial, add approximately 10 mg of this compound.
-
Add 1 mL of the test solvent.
-
Vortex the vial for 1-2 minutes.
-
Observe the solution for any undissolved solid.
-
If solid remains, gently warm the vial and observe any changes in solubility.
-
Record your observations to guide your solvent selection for the main reaction.
Mandatory Visualization
Caption: A flowchart for troubleshooting solubility issues.
Caption: Key structural features and their influence on solubility.
References
Technical Support Center: 3,6-Dithia-1,8-octanediol in Yield-Critical Reactions
Welcome to the technical support center for 3,6-Dithia-1,8-octanediol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges and improve yields in reactions involving this versatile dithiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is primarily used in several key areas of organic synthesis:
-
Protection of Carbonyl Groups: It reacts with aldehydes and ketones to form cyclic thioacetals, which are stable protecting groups under both acidic and basic conditions.[1][2]
-
Reduction of Disulfide Bonds: Like other dithiols, it is employed to cleave disulfide bridges in peptides and proteins through thiol-disulfide exchange reactions.[3][4][5]
-
Polymer Synthesis: It can serve as a monomer in the synthesis of poly(disulfide)s and other polymers.
-
Self-Assembled Monolayers (SAMs): It is used to form thiol-terminated self-assembled monolayers on gold and other metal surfaces.
Q2: Why am I observing low yields when synthesizing this compound itself?
A2: The synthesis of this compound typically involves the reaction of a dithiol with an electrophile. For instance, one synthetic route involves reacting dithioglycol with ethylene chlorohydrin in the presence of a base like sodium methoxide.[6] Low yields could be attributed to side reactions, incomplete reaction, or loss of product during workup and purification. Ensure dropwise addition of reagents at low temperatures (e.g., in an ice bath) to control the reaction exothermicity and minimize side products.[6] A reaction time of several hours at room temperature is often necessary for the reaction to go to completion.[6] Careful filtration to remove salt byproducts and recrystallization are crucial for isolating the pure product.[6]
Q3: What are the general safety precautions for handling this compound?
A3: this compound is a solid at room temperature. As with all thiols, it is advisable to handle it in a well-ventilated fume hood to avoid inhalation of any potential odors, although it is less volatile than smaller thiol compounds. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is stable under normal temperatures and pressures.
Troubleshooting Guide: Carbonyl Protection and Deprotection
Issue 1: Low Yield During Thioacetal Formation
Symptoms:
-
Incomplete conversion of the starting carbonyl compound.
-
Formation of significant side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Water Removal | The formation of a thioacetal from a carbonyl and a dithiol produces water. This equilibrium reaction needs to be driven to the product side by removing water. Use a Dean-Stark apparatus with a suitable solvent like toluene, or add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| Inappropriate Catalyst | The reaction is typically catalyzed by a Brønsted or Lewis acid.[7] If the reaction is slow or incomplete, consider switching to a different catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), BF₃·OEt₂, or iodine.[7][8] For acid-sensitive substrates, milder catalysts like LiBr under solvent-free conditions can be effective.[7] |
| Steric Hindrance | Sterically hindered ketones react more slowly than aldehydes. For these substrates, longer reaction times, higher temperatures, or a more potent catalyst system may be required. |
| Side Reactions | Thiols can undergo oxidation to form disulfides.[9] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions are occurring, especially if the reaction is run for an extended period. |
Issue 2: Difficulty in Thioacetal Deprotection
Symptoms:
-
Low yield of the desired carbonyl compound after deprotection.
-
Recovery of unreacted thioacetal.
-
Formation of undesired byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Deprotection Conditions Too Mild | Thioacetals are generally stable.[1] If you are recovering starting material, the deprotection conditions may not be harsh enough. A variety of reagents can be used, ranging from metal-based reagents (e.g., Hg(NO₃)₂·3H₂O) to oxidative methods (e.g., H₂O₂/I₂, IBX).[2][7][10] |
| Substrate Sensitivity | The chosen deprotection method may be too harsh for other functional groups in the molecule. For sensitive substrates, milder, chemoselective methods are recommended. For example, using H₂O₂ with an iodine catalyst in an aqueous micellar system can deprotect thioacetals while preserving phenol and amino protecting groups.[10] |
| Over-oxidation | Some oxidative deprotection methods can lead to over-oxidation of the substrate, especially with reagents like m-CPBA.[2] If you observe oxidized byproducts, switch to a milder oxidative system or a non-oxidative deprotection method. |
| Insoluble Byproducts | Deprotection often generates insoluble sulfur-containing byproducts that can complicate purification. Ensure proper workup procedures are followed. For instance, when using mercury salts, a precipitate will form that needs to be carefully filtered off.[2] |
Troubleshooting Guide: Disulfide Bond Reduction
Issue: Incomplete or Slow Disulfide Bond Reduction
Symptoms:
-
Mass spectrometry or other analysis shows the presence of unreacted starting material with intact disulfide bonds.
-
The reaction does not go to completion even after extended time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect pH | The reducing power of dithiols like this compound is pH-dependent. The active species is the thiolate anion (-S⁻). The reaction is generally more efficient at pH values above 7. For example, dithiothreitol (DTT), a similar reducing agent, has thiol pKa values of 9.2 and 10.1, making it most effective at alkaline pH.[5] Ensure your buffer system maintains an appropriate pH for the reaction. |
| Inaccessible Disulfide Bonds | In folded proteins, some disulfide bonds may be buried within the structure and inaccessible to the reducing agent.[5] To facilitate reduction, consider performing the reaction under denaturing conditions, for example, by adding urea (6-8 M), guanidinium chloride (6 M), or SDS (1%), or by increasing the temperature.[5] |
| Insufficient Reducing Agent | The reduction of a disulfide bond is a stoichiometric reaction. Ensure you are using a sufficient excess of this compound to drive the equilibrium towards the reduced product. |
| Oxidation by Air | Dissolved oxygen in the reaction buffer can re-oxidize the newly formed thiols, leading to an equilibrium mixture. Degas your buffers and run the reaction under an inert atmosphere (nitrogen or argon) to prevent re-oxidation. |
Experimental Protocols & Data
Protocol: Radical Ring-Opening Redox Polymerization (R3P) of a Dithiol
This protocol is adapted from a study on the polymerization of 3,6-dioxa-1,8-octanedithiol (DODT), a structurally related dithiol, and provides a starting point for optimizing polymer synthesis with this compound.
Materials:
-
This compound (monomer)
-
Triethylamine (TEA) (activator)
-
Hydrogen peroxide (H₂O₂) (dilute solution, e.g., 0.88 M) (oxidant)
-
Methanol
Procedure:
-
Prepare a solution of the dithiol monomer in triethylamine.
-
In a separate flask, add the aqueous hydrogen peroxide solution.
-
To the H₂O₂ solution, add the dithiol/TEA mixture.
-
Allow the reaction to proceed for a set amount of time (e.g., 5 minutes to 2 hours). The polymer will precipitate from the solution.
-
Remove the polymer product from the reaction mixture.
-
Wash the polymer with methanol to remove residual water and triethylamine.
-
Dry the polymer in a vacuum oven to a constant mass.
Optimization Data:
The yield and properties of the resulting polymer are highly dependent on the stoichiometry of the reagents. The following table, based on findings for DODT polymerization, illustrates the importance of molar ratios for achieving high molecular weight polymers.[11]
| Monomer:TEA Molar Ratio | Monomer:H₂O₂ Molar Ratio | Result |
| 1: <2 | 1:2 | Gooey, low molecular weight product |
| 1:2 | 1:2 | Solid, non-sticky, high molecular weight polymer |
| 1:2 | 1: <2 | Mostly linear oligomers, low polymer yield |
Note: These ratios serve as a starting point for optimization. The optimal conditions for this compound may vary.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide-bond cleavage and formation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Utilizing 3,6-Dioxa-1,8-Octanedithiol (DODT) in Peptide Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 3,6-dioxa-1,8-octanedithiol (DODT) as a scavenger in peptide cleavage, with a focus on minimizing alkylation by-products.
Frequently Asked Questions (FAQs)
Q1: What is 3,6-dioxa-1,8-octanedithiol (DODT) and why is it used in peptide cleavage?
A1: 3,6-Dioxa-1,8-octanedithiol (DODT) is a dithiol scavenger used during the acidic cleavage of peptides from a solid support resin, typically in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary role is to "scavenge" or trap reactive carbocations that are liberated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups) during cleavage with trifluoroacetic acid (TFA). This prevents these electrophilic species from reacting with sensitive amino acid residues in the peptide chain, which would otherwise lead to undesired alkylation by-products. The main advantage of DODT over other thiol-based scavengers like 1,2-ethanedithiol (EDT) is its significantly lower odor, which improves the laboratory environment.[1][2][3][4][5]
Q2: Which amino acid residues are most susceptible to alkylation during peptide cleavage?
A2: Tryptophan (Trp) and methionine (Met) are the most susceptible residues to alkylation by carbocations generated during TFA cleavage. The indole ring of tryptophan and the thioether side chain of methionine are nucleophilic and can be readily attacked by electrophiles like the tert-butyl cation. Cysteine (Cys) can also be a target for alkylation.
Q3: What are the known side reactions associated with the use of DODT?
A3: While effective at scavenging many carbocations, a notable side reaction associated with DODT is the alkylation of methionine residues.[6][7] The exact mechanism is not fully elucidated in the provided results, but it is a known issue that can lead to impurities in the final peptide product. In some cases, the stability of DODT in concentrated TFA has been found to be lower than other thiols like DTT and 1,4-BDMT.[6][7]
Q4: Can DODT be used for peptides containing methionine?
A4: Caution should be exercised when using DODT for peptides containing methionine due to the risk of side-chain alkylation.[6][7] If DODT is used, it is crucial to optimize the cleavage conditions and to carefully analyze the crude peptide for any unexpected modifications. In cases where methionine alkylation is a significant problem, alternative scavengers or a modified cleavage cocktail may be necessary.
Q5: Are there alternatives to DODT for minimizing odor and side reactions?
A5: Yes, several alternatives to DODT exist. 1,4-Benzenedimethanethiol (1,4-BDMT) has been investigated as a less odorous and potentially more stable scavenger that can provide good yields and purity.[6][7] Other "odorless" cleavage cocktails may utilize a combination of non-thiol scavengers, although their efficacy in preventing certain side reactions may vary. For methionine-containing peptides specifically, cocktails containing reagents like dimethylsulfide (DMS) and ammonium iodide have been developed to minimize oxidation.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using DODT in peptide cleavage.
| Symptom | Possible Cause | Suggested Solution |
| Unexpected peak(s) in HPLC/MS of crude peptide, especially with a mass shift corresponding to the addition of a DODT fragment. | Alkylation of a sensitive residue (likely methionine) by DODT. | - Confirm the mass of the adduct by high-resolution mass spectrometry.- If methionine is present, consider replacing DODT with an alternative scavenger like 1,4-BDMT or a cocktail specifically designed for Met-containing peptides (e.g., Reagent H).[6][7][8]- A post-cleavage treatment with dilute aqueous acid at 37°C may help remove the alkylation by-product. |
| Low yield of the desired peptide. | - Incomplete cleavage from the resin.- Precipitation of the peptide was incomplete.- The peptide is highly hydrophobic or has unusual solubility properties. | - Extend the cleavage time.- Ensure the volume of the cleavage cocktail is sufficient for the amount of resin.- After initial filtration, wash the resin with a small amount of fresh TFA to recover any remaining peptide.- Use a larger volume of cold ether for precipitation and ensure it is sufficiently cold (-20°C).- If the peptide is suspected to be soluble in ether, analyze the ether supernatant. |
| Presence of multiple unidentified peaks in the chromatogram. | - Incomplete removal of protecting groups.- Alkylation of multiple residues.- Degradation of the peptide in the strong acid. | - Increase the cleavage time or the concentration of scavengers.- Ensure the TFA used is of high quality and fresh.- Consider using a more comprehensive scavenger cocktail, such as Reagent K (TFA/phenol/H₂O/thioanisole/EDT), if multiple sensitive residues are present.[9] |
| Oxidation of methionine or cysteine residues. | Insufficient reducing environment during cleavage. | While DODT has some reducing properties, for highly sensitive peptides, the addition of other reducing agents like dithiothreitol (DTT) to the cleavage cocktail could be beneficial. Alternatively, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
Data Summary: Comparison of Cleavage Cocktails
The following table summarizes various cleavage cocktails. Direct quantitative comparisons involving DODT are limited in the literature; however, this table provides a qualitative and semi-quantitative overview based on available data.
| Cleavage Cocktail | Composition (v/v or w/v) | Typical Application | Expected Purity/Yield | Reference |
| DODT-based | TFA/TIS/H₂O/DODT (94:2.5:2.5:1.0) | General purpose, low odor | Good purity for peptides without methionine. | [2] |
| DODT with Anisole | TFA/Anisole/DODT/TIS (94:3:2:1) | General purpose, low odor | Good purity for peptides without methionine. | [2] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys) | High purity (can be >90%) | [9] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides with multiple sensitive residues | High purity, comparable to Reagent K | [9] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically for methionine-containing peptides to prevent oxidation | Can yield the desired peptide with no detectable methionine sulfoxide. | [8] |
| 1,4-BDMT-based | TFA/TIS/H₂O with 1,4-BDMT | Alternative low-odor scavenger, potentially more stable than DODT | Can provide improved yield and purity compared to standard thiols.[6][7] | [6][7] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Resin using a DODT-based Cocktail
This protocol is suitable for the cleavage of peptides that do not contain methionine.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
3,6-Dioxa-1,8-octanedithiol (DODT)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel. Wash the resin with DCM (3 x 10 mL) to swell it and remove any residual solvents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio: 94% TFA, 2.5% TIS, 2.5% H₂O, and 1.0% DODT (v/v/v/v). For 0.1 mmol of resin, prepare approximately 2-5 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the cleavage mixture through the sintered glass filter into a clean collection tube. Wash the resin twice with a small volume of fresh TFA (e.g., 1 mL) and combine the filtrates.
-
Peptide Precipitation: In a fume hood, add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash to remove residual scavengers and TFA.
-
Final Product: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
Protocol 2: Post-Cleavage Treatment to Potentially Reverse Methionine Alkylation
This protocol is an experimental step that may help to remove certain acid-labile alkyl adducts from methionine. Its effectiveness should be evaluated on a case-by-case basis.
Materials:
-
Crude peptide pellet containing the suspected methionine adduct
-
Dilute aqueous acetic acid (e.g., 5%)
-
Water bath or incubator at 37°C
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the crude peptide pellet in a minimal amount of dilute aqueous acetic acid.
-
Incubation: Incubate the solution at 37°C for a defined period (e.g., 1-4 hours). It is advisable to take aliquots at different time points to monitor the progress of the reaction by HPLC/MS.
-
Lyophilization: After the incubation period, freeze the sample and lyophilize it to remove the acetic acid and water.
-
Analysis: Analyze the resulting peptide by HPLC and MS to determine if the alkyl adduct has been removed.
Visualizations
Peptide Cleavage and Scavenging Workflow
Caption: General workflow for peptide cleavage from solid support.
Mechanism of Alkylation and the Role of Scavengers
Caption: Role of DODT in preventing tryptophan alkylation.
References
- 1. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The use of Dodt as a Non-Malodorous Scavenger in Fmoc-Based Peptide Synthesis | Bentham Science [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. polypeptide.com [polypeptide.com]
- 7. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Cocktail Composition with Dithiol Scavengers
Welcome to the technical support center for optimizing peptide cleavage cocktails. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of dithiol scavengers during the cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in a cleavage cocktail?
A1: During the final cleavage step in Fmoc-based SPPS, a strong acid like trifluoroacetic acid (TFA) is used to remove side-chain protecting groups and cleave the peptide from the resin.[1] This process generates highly reactive carbocations (e.g., tert-butyl cations) from the protecting groups.[2] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive species.[1][2] By reacting with these electrophiles, scavengers prevent them from modifying sensitive amino acid residues, thus minimizing side-product formation and improving the purity of the crude peptide.[1]
Q2: Which amino acid residues are most susceptible to side reactions during cleavage?
A2: Residues with nucleophilic side chains are particularly vulnerable to modification by carbocations. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated or easily oxidized to methionine sulfoxide.[1][2]
-
Cysteine (Cys): The highly nucleophilic thiol group is prone to alkylation (e.g., S-tert-butylation) and oxidation, which can lead to unwanted disulfide bond formation.[1][3]
-
Tyrosine (Tyr): The phenol side chain can be alkylated by carbocations.[1][4]
Q3: Why are dithiol scavengers like Dithiothreitol (DTT) specifically used?
A3: Dithiol scavengers, such as Dithiothreitol (DTT) and dithioerythritol (DTE), are potent reducing agents crucial for protecting sensitive residues, especially cysteine.[5][6] Their primary roles are:
-
Preventing Oxidation: They maintain a reducing environment during cleavage, preventing the oxidation of cysteine's sulfhydryl group into sulfenic, sulfinic, or sulfonic acids, or the formation of intermolecular disulfide bonds that lead to dimers and oligomers.[3][5]
-
Reducing Disulfide Bonds: They readily reduce disulfide bonds through a thiol-disulfide exchange mechanism, forming a stable cyclic disulfide within the scavenger molecule itself.[7]
-
Scavenging Carbocations: Like other scavengers, they can also help trap reactive carbocations.[8]
Q4: What is the difference between DTT and its epimer, DTE (dithioerythritol)?
A4: DTT and DTE are both effective dithiol reducing agents, often referred to as Cleland's Reagent.[7] The main difference lies in the stereochemistry of their hydroxyl groups. In its oxidized, cyclic form, DTT has a trans configuration of hydroxyl groups, while DTE has a cis configuration.[7] This structural variance can affect their reducing efficiency at different pH levels, with DTT generally being effective over a broader pH range.[7] For most standard applications, they can be used interchangeably.[7]
Q5: Can the choice of a dithiol scavenger lead to unwanted side reactions?
A5: Yes. While essential for preventing oxidation, some thiol-based scavengers can cause unintended reactions. For example, 1,2-ethanedithiol (EDT), a common and potent scavenger, is a strong reducing agent that can reduce azide functional groups to primary amines if they are present in the peptide sequence.[9] This results in a mass decrease of 26 Da in the final product.[9] Therefore, it is critical to select scavengers compatible with all functional groups in your peptide.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Mass Spec shows +56 Da adducts on Cysteine residues. | S-tert-butylation of Cysteine. This occurs when the Cys thiol group is alkylated by tert-butyl cations generated from protecting groups (e.g., Boc, tBu). The standard scavenger cocktail may be insufficient.[3] | 1. Enhance Scavenging: Add more effective thioether scavengers like thioanisole and dimethylsulfide (DMS).[3] 2. Add a Dithiol Reducing Agent: Include 1-2.5% DTT in the cocktail to help mitigate this side reaction.[3][10] 3. Implement a Two-Step Cleavage: Initially use a lower TFA concentration (e.g., 70%) with a robust scavenger mix for 30 mins, then increase TFA concentration to 80-90% for the remaining 1.5-2 hours. This has been shown to significantly reduce S-tert-butylation.[3][8] |
| HPLC shows multiple peaks, including dimers or oligomers. | Oxidation of Cysteine residues. The free sulfhydryl groups on Cys have oxidized to form intermolecular disulfide bonds, which can occur during cleavage or workup if the environment is not sufficiently reducing.[3][5] | Include a Dithiol Scavenger: The most critical step is to include a thiol scavenger like DTT or EDT (typically 2.5%) in the cleavage cocktail to maintain a reducing environment and prevent oxidation.[5] Ensure the cleavage is performed under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.[11] |
| Mass Spec shows +16 Da adducts on Methionine residues. | Oxidation of Methionine to Methionine Sulfoxide. The thioether side chain of Met is easily oxidized by air during the cleavage process.[1] | 1. Use a Reducing Scavenger: Incorporate a scavenger like EDT or DTT in your cocktail.[11] 2. Degas Reagents: Degas the cleavage cocktail with nitrogen or argon before use and maintain an inert atmosphere during the reaction to minimize oxygen exposure.[4] |
| Low crude peptide yield after precipitation. | 1. Incomplete Cleavage. 2. Peptide re-attachment to the resin. This can be caused by reaction with linker-derived cations.[12] 3. Poor Precipitation. Hydrophilic or very short peptides can be difficult to precipitate.[10] | 1. Extend Cleavage Time: Especially for peptides with multiple Arg(Pbf/Pmc) groups, extend the cleavage time from 2 hours to 4-6 hours.[4][12] 2. Optimize Scavengers: Ensure an adequate amount of scavengers like Triisopropylsilane (TIS) are present to trap linker-derived cations.[12] 3. Improve Precipitation: Further rinse the cleaved resin with fresh TFA cocktail.[13] If the peptide is soluble in ether, check the supernatant.[13] |
| Unexpected mass loss of 26 Da in an azide-containing peptide. | Reduction of the azide group to a primary amine. This is a known side reaction caused by strong reducing scavengers, particularly 1,2-ethanedithiol (EDT), under acidic TFA conditions.[9] | Modify the Scavenger Cocktail: Immediately replace EDT with a non-thiol scavenger cocktail. A safe and effective alternative is a mixture of 95% TFA / 2.5% TIS / 2.5% H₂O.[9] |
Data Presentation: Comparison of Scavenger Cocktails
The choice of cleavage cocktail significantly impacts the purity of the crude peptide. The following tables summarize the effectiveness of different scavenger compositions.
Table 1: General Purpose and Specialized Cleavage Cocktails [10]
| Cocktail Name | Composition | Primary Application & Strengths | Limitations |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose; good for peptides without highly sensitive residues. TIS is an effective, non-odorous scavenger for trityl groups.[4][12] | Does not effectively protect Met or Cys from oxidation.[10][14] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[10][15] | Highly noxious and malodorous due to the presence of thiols.[10] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A good "low odor" option that effectively scavenges trityl groups.[10][14] | Does not protect Met or Cys from oxidation.[10][14] |
Table 2: Efficacy of Dithiol and Other Scavengers in Reducing Cys S-tert-butylation
This data is adapted from a study on a model Cys-containing peptide. Cleavage was performed with TFA/TIS/H₂O/scavenger (90:2.5:2.5:5) for 1 hour.[10]
| Additional Scavenger (5%) | Total S-t-butylation (% area by HPLC) |
| None (Control) | 18.6% |
| Dimethyl Sulfide (DMS) | 9.5% |
| Thioanisole | 11.2% |
| 1,4-Butanedithiol (BDMT) | 11.8% |
| Dithiothreitol (DTT) | 12.5% |
| m-Cresol | 14.1% |
Experimental Protocols
Caution: Always perform cleavage procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection. TFA is extremely corrosive.
Protocol 1: Standard Cleavage for Cysteine-Containing Peptides
This protocol is designed to prevent the oxidation of cysteine residues.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry under vacuum for at least 1 hour.[1]
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail immediately before use. For 100 mg of resin, prepare 2-5 mL of the following mixture:
-
92.5% TFA
-
2.5% H₂O
-
2.5% Triisopropylsilane (TIS)
-
2.5% Dithiothreitol (DTT)[10]
-
Ensure the DTT is fully dissolved.
-
-
Cleavage Reaction: Add the prepared cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.[10]
-
Peptide Filtration: Filter the mixture through a sintered glass funnel to separate the resin. Collect the filtrate, which contains the cleaved peptide.[16]
-
Resin Wash: Wash the resin with a small additional volume of fresh TFA (without scavengers) and combine the filtrates.[4][10]
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a 10-fold excess of cold (–20°C) diethyl ether. A white precipitate of the crude peptide should form.[9][16]
-
Peptide Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.[1][3]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This protocol is highly effective for peptides prone to S-tert-butylation of cysteine.[3]
-
Resin Preparation: Follow Step 1 from the standard protocol above.
-
Step 1 Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail with a lower TFA concentration. For 100 mg of resin, prepare ~1.5 mL of the following:
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[3]
-
Step 2 - TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%.[3][8]
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[3]
-
Isolation and Precipitation: Follow Steps 4-8 from the standard protocol to filter, precipitate, wash, and dry the final peptide product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. interchim.fr [interchim.fr]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. peptide.com [peptide.com]
- 15. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
stability of 3,6-Dithia-1,8-octanediol under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,6-Dithia-1,8-octanediol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable compound under normal laboratory conditions, including standard temperature and pressure. Its thioether linkages are generally robust. However, extreme conditions, such as the presence of strong oxidizing agents, potent electrophiles, or certain metal catalysts, can lead to the cleavage of the carbon-sulfur bonds.
Q2: How stable is this compound under acidic conditions?
A2: The thioether bonds in this compound are generally stable to acidic conditions. Thioethers are known to be resistant to hydrolysis by non-oxidizing acids. The use of the related compound, 3,6-dioxa-1,8-octanedithiol, as a scavenger in trifluoroacetic acid (TFA) for peptide cleavage suggests that the thioether linkages are stable even in the presence of strong acids. However, prolonged exposure to very harsh acidic conditions at elevated temperatures should be evaluated for potential degradation.
Q3: Is this compound stable under basic conditions?
A3: this compound exhibits good stability under basic conditions. Its synthesis often involves the reaction of a thiol with an alkyl halide under basic conditions (a Williamson ether-like synthesis), indicating that the thioether linkage is formed and remains stable in a basic environment.[1] It is not expected to undergo hydrolysis with common bases like sodium hydroxide.
Q4: Can the thioether bonds in this compound be cleaved?
A4: Yes, while stable under many conditions, the carbon-sulfur bonds can be cleaved under specific, more aggressive chemical environments. This typically requires reagents that can activate the thioether, such as strong electrophiles (e.g., N-bromosuccinimide, N-chlorosuccinimide) or certain metal catalysts.[2][3] These are not typical acidic or basic hydrolysis conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in reactions involving strong acids. | While generally stable, extreme acidic conditions (e.g., high concentration of a strong acid at elevated temperatures for a prolonged period) might lead to minor degradation. | Consider reducing the reaction temperature or time. If possible, use a less harsh acid. Analyze for potential cleavage products. |
| Loss of compound during workup with basic solutions. | This is unlikely due to degradation. More probable causes are physical loss during extraction or partitioning into the aqueous phase if the pH is very high and the alcohol groups are deprotonated. | Ensure proper phase separation during extractions. If high pH is a concern, consider neutralization before extraction. |
| Reaction with electrophilic reagents leads to cleavage. | Thioethers are nucleophilic and can react with strong electrophiles, which can lead to C-S bond cleavage.[2][3] | If C-S bond integrity is crucial, avoid the use of strong electrophilic reagents like NBS or NCS in the presence of this compound. |
| Suspected degradation of the compound upon storage. | This compound is a stable solid.[4][5][6][7][8][9] Degradation during storage under normal conditions is not expected. Contamination or exposure to strong oxidizing agents could be a cause. | Store in a well-sealed container in a cool, dry place. Avoid storing it with strong oxidizing agents. Re-analyze the purity of the compound if degradation is suspected. |
Stability Summary
The following table summarizes the expected qualitative stability of this compound under various conditions based on general thioether chemistry.
| Condition | Reagent Example | Temperature | Expected Stability | Potential Reactions |
| Aqueous Acid | 1M HCl | Room Temperature | High | Protonation of sulfur (reversible) |
| Aqueous Acid | Concentrated H₂SO₄ | Elevated | Moderate to Low | Potential for slow degradation/cleavage |
| Aqueous Base | 1M NaOH | Room Temperature | High | Deprotonation of hydroxyl groups |
| Aqueous Base | Concentrated NaOH | Elevated | High | Generally stable |
| Strong Electrophiles | NBS, NCS | Room Temperature | Low | C-S bond cleavage |
| Strong Oxidizing Agents | H₂O₂, KMnO₄ | Varies | Low | Oxidation of thioethers to sulfoxides and sulfones |
| Metal Catalysts | Raney Nickel | Varies | Low | Desulfurization |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a Williamson ether-like synthesis.[1]
Materials:
-
Dithioglycol (ethane-1,2-dithiol)
-
Sodium methoxide in methanol
-
Ethylene chlorohydrin
-
Acetone
-
Ice bath
-
Round-bottom flask with stirrer
Procedure:
-
In a round-bottom flask placed in an ice bath, add 25 g of dithioglycol and stir.
-
Slowly add 1.1 equivalents of a methanol solution of sodium methoxide dropwise.
-
Following the addition of sodium methoxide, add 44 g of ethylene chlorohydrin dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and let it stand for 10 hours.
-
Remove the precipitated sodium chloride by filtration.
-
Concentrate the filtrate to obtain the crude product.
-
Recrystallize the white crystals from acetone to yield pure this compound.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 3,6-二硫杂-1,8-辛二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. calpaclab.com [calpaclab.com]
- 8. calpaclab.com [calpaclab.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Scaling Up Reactions with 3,6-Dithia-1,8-octanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up chemical reactions involving 3,6-Dithia-1,8-octanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: The main challenges typically encountered during the scale-up of reactions with this compound include:
-
Exothermic Reaction Control: The synthesis of this compound, for instance, from dithioglycol and ethylene chlorohydrin, can be exothermic.[1] Managing heat removal is critical at a larger scale to prevent temperature gradients, side reactions, and potential runaway reactions.
-
Mixing and Mass Transfer Limitations: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized concentration and temperature differences, resulting in lower yields and increased impurity formation.[2]
-
Byproduct Formation and Removal: The formation of inorganic salts, such as sodium chloride in the synthesis from dithioglycol, can lead to handling and filtration issues at an industrial scale.[1]
-
Oxidation and Disulfide Formation: The thiol groups in this compound are susceptible to oxidation, which can lead to the formation of disulfide-linked impurities. This is a greater concern at scale due to longer reaction times and increased exposure to potential oxidants.
-
Catalyst Deactivation: In reactions where a catalyst is employed, such as in certain polymerization or modification reactions, the sulfur atoms in this compound can act as a catalyst poison, leading to deactivation over time.[3]
Q2: How can I minimize the oxidation of this compound during a scaled-up reaction?
A2: To minimize oxidation, consider the following strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Control of Reaction Temperature: Higher temperatures can accelerate oxidation. Maintain the reaction at the lowest effective temperature.
-
Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may be beneficial, provided it does not interfere with the desired reaction.
Q3: What are the key safety considerations when working with this compound at a larger scale?
A3: Key safety considerations include:
-
Material Handling: this compound is a solid at room temperature and can be irritating to the skin and eyes.[4] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.
-
Exothermic Reactions: As mentioned, reactions can be exothermic. A thorough thermal hazard assessment is crucial before scaling up. Ensure adequate cooling capacity and an emergency shutdown plan are in place.
-
Byproduct Handling: If flammable or toxic byproducts are generated, ensure proper containment and disposal procedures are followed.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any volatile compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inefficient mixing leading to localized hot spots or concentration gradients.[5] - Incomplete reaction due to insufficient reaction time or temperature. - Side reactions, such as oxidation or polymerization. - Catalyst deactivation.[6][7][8] | - Improve agitation by using an appropriate impeller design and optimizing the stirring speed. - Monitor reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint. - Implement measures to prevent oxidation (see FAQ 2). - Investigate the cause of catalyst deactivation (e.g., poisoning by sulfur compounds) and consider catalyst regeneration or using a more robust catalyst. |
| Formation of Disulfide Impurities | - Presence of oxygen in the reaction mixture. - Use of oxidizing agents or exposure to air during workup. | - Ensure a strictly inert atmosphere throughout the reaction and workup. - Use degassed solvents and reagents. |
| Difficulty in Filtering Solid Byproducts (e.g., NaCl) | - Fine particle size of the precipitated salt. - High viscosity of the reaction mixture. | - Optimize the reaction conditions (e.g., temperature, addition rate) to promote the growth of larger, more easily filterable crystals. - Consider adding a filter aid. - Dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration. |
| Inconsistent Product Quality | - Variations in raw material quality. - Poor control over reaction parameters (temperature, addition rates). - Inefficient purification at a larger scale. | - Implement stringent quality control for all starting materials. - Automate control of critical process parameters to ensure batch-to-batch consistency. - Develop a robust and scalable purification method (e.g., recrystallization, chromatography). |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is based on a literature procedure and is intended for lab-scale synthesis.[1]
Materials:
-
Dithioglycol (25 g)
-
Sodium methoxide in methanol (1.1 equivalents)
-
Ethylene chlorohydrin (44 g)
-
Acetone (for recrystallization)
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 25 g of dithioglycol in an ice bath.
-
While stirring, add 1.1 equivalents of a methanol solution of sodium methoxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add 44 g of ethylene chlorohydrin dropwise, again keeping the temperature controlled.
-
Once the addition of ethylene chlorohydrin is finished, remove the ice bath and allow the reaction mixture to stir at room temperature for 10 hours.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the white solid from acetone to yield pure this compound.
Visualizations
Caption: Key challenges in scaling up the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in scaled-up reactions.
References
- 1. prepchem.com [prepchem.com]
- 2. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 5244-34-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Scavengers in Peptide Synthesis: 3,6-Dithia-1,8-octanediol (DODT) vs. 1,2-Ethanedithiol (EDT)
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of scavenger cocktail during the final cleavage of the peptide from the resin is critical for obtaining a high yield and purity of the desired product. Scavengers are essential for quenching reactive cationic species generated during the removal of protecting groups, thereby preventing deleterious side reactions with sensitive amino acid residues. This guide provides an objective comparison of two commonly used thiol-based scavengers: 3,6-Dithia-1,8-octanediol (DODT) and 1,2-Ethanedithiol (EDT), with a focus on their performance, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound (DODT) | 1,2-Ethanedithiol (EDT) |
| Odor | Low odor | Strong, unpleasant odor |
| Primary Function | Scavenges carbocations to prevent side reactions | Potent scavenger of carbocations and reducing agent |
| Performance with Sensitive Residues | Generally effective, but can cause side reactions with Methionine.[1] | Highly effective for protecting Cysteine, Methionine, and Tryptophan. |
| Potential Side Reactions | Can cause significant alkylation of Methionine.[1] Less stable in Trifluoroacetic Acid (TFA).[2][3] | Can cause reduction of sensitive functional groups (e.g., azides) and may form adducts with Cysteine. |
| Reported Purity/Yield | Can be comparable to EDT for some peptides, but may be inferior for others.[2][3][4][5][6][7] | Generally provides high purity and yield.[2][3] |
Performance Comparison: Quantitative Data
While comprehensive, direct comparative studies across a wide range of peptides are limited in publicly available literature, some key data points provide insight into the performance of DODT and EDT.
A study by Teixeira et al. concluded that for a random group of peptides, the use of DODT in cleavage cocktails resulted in purities comparable to those obtained with standard protocols that typically use EDT, as determined by RP-HPLC and MALDI-TOF mass spectrometry.[4][5][6][7] This suggests that in many cases, the low-odor DODT can be a suitable replacement for the malodorous EDT without compromising the final product's purity.
However, the performance of the scavenger can be highly dependent on the peptide sequence. For instance, in the synthesis of the 39-mer peptide exenatide, which contains multiple sensitive residues, a direct comparison showed that cleavage with a DODT-containing cocktail resulted in lower yield and purity compared to a cocktail containing EDT.[2][3]
Table 1: Comparison of Yield and Purity for the Synthesis of Exenatide
| Scavenger | Crude Yield (%) | Crude Purity (%) |
| DODT | Lower | Lower |
| EDT | Higher | Higher |
Data adapted from a study on benzylthiol scavengers where DODT and EDT were used as benchmarks.[2][3]
Furthermore, a significant side reaction has been reported when using DODT for the cleavage of methionine-containing peptides. Harris et al. observed a "considerable quantity" of a methionine alkylation by-product when DODT was used as a scavenger.[1] Notably, the replacement of DODT with EDT in the cleavage cocktail completely eliminated this impurity.[1]
Table 2: Observed Side Reactions with Methionine-Containing Peptides
| Scavenger | Methionine Alkylation Side-Product |
| DODT | Observed in considerable quantity |
| EDT | Not observed |
Based on findings by Harris et al.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of DODT and EDT in TFA cleavage cocktails.
Protocol 1: General TFA Cleavage using a DODT-Containing Cocktail
This protocol is adapted from studies demonstrating the use of DODT as a low-odor scavenger.[4]
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then wash with dimethylformamide (DMF). Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 94% TFA, 2.5% water, 2.5% triisopropylsilane (TIS), and 1.0% DODT (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: General TFA Cleavage using an EDT-Containing Cocktail (Reagent K)
This protocol utilizes a robust and widely used scavenger cocktail for peptides with multiple sensitive residues.
-
Resin Preparation: Swell the peptide-resin in DCM and then wash with DMF. Dry the resin under vacuum.
-
Cleavage Cocktail Preparation (Reagent K): Prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT (v/v/v/v/v).
-
Cleavage Reaction: Add Reagent K to the dried resin (approximately 10-20 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginine residues, a longer cleavage time may be required.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet two to three times with cold diethyl ether.
-
Drying: Dry the peptide pellet under vacuum.
Scavenger Action and Experimental Workflow
The following diagrams illustrate the role of scavengers in preventing side reactions during TFA cleavage and the general experimental workflow.
Caption: Mechanism of scavenger action in preventing side reactions.
Caption: General experimental workflow for peptide cleavage.
Conclusion and Recommendations
The choice between DODT and EDT as a scavenger in peptide synthesis is a trade-off between practical laboratory considerations and the specific requirements of the peptide sequence.
This compound (DODT) is an attractive alternative to EDT primarily due to its low odor, which significantly improves the laboratory environment. For many standard peptides, it appears to provide comparable purity to EDT. However, researchers should exercise caution when synthesizing methionine-containing peptides, as DODT has been shown to cause a significant alkylation side reaction that is not observed with EDT.[1] Additionally, for complex, multi-residue peptides, DODT may result in lower yields and purities compared to EDT.[2][3]
1,2-Ethanedithiol (EDT) remains a gold-standard scavenger due to its high efficiency in protecting a wide range of sensitive amino acid residues, leading to generally high peptide yields and purities. Its potent reducing properties are particularly beneficial for preventing the oxidation of cysteine and methionine. The main drawback of EDT is its strong, unpleasant odor, which necessitates the use of a well-ventilated fume hood and careful handling.
Recommendation:
-
For routine synthesis of peptides that do not contain methionine and are not considered "difficult sequences," DODT can be a suitable, low-odor alternative to EDT.
-
For the synthesis of complex peptides, peptides containing methionine, or when the highest possible yield and purity are critical, EDT remains the more robust and reliable choice, despite its malodorous nature.
Further direct, quantitative comparative studies are needed to fully elucidate the performance of DODT across a broader range of peptide sequences, particularly in the context of tryptophan protection. Researchers are encouraged to perform small-scale trial cleavages with different scavenger cocktails to optimize conditions for their specific peptide of interest.
References
- 1. An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of Dodt as a Non-Malodorous Scavenger in Fmoc-Based Peptide Synthesis | Bentham Science [eurekaselect.com]
- 7. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]
comparing the efficiency of 3,6-Dithia-1,8-octanediol to other diols in polymerization
An Objective Comparison of 3,6-Dithia-1,8-octanediol in Polymerization Reactions
For researchers and professionals in materials science and drug development, the choice of monomer is a critical decision that dictates the final properties of a polymer. This guide provides a comparative analysis of this compound against other common diols in polymerization reactions. While direct, side-by-side comparative studies on the polymerization efficiency of this compound are not extensively documented in publicly available literature, this guide synthesizes available data on analogous sulfur-containing monomers and conventional diols to offer valuable insights.
The inclusion of a thioether linkage in the polymer backbone, as offered by this compound, can impart unique properties such as altered polarity, enhanced refractive index, and different chemical reactivity compared to its all-oxygen counterparts.
Comparative Performance Data
The following tables summarize the properties of polymers synthesized using various diols and dithiols, providing a basis for comparing the potential performance of this compound.
Table 1: Comparison of Diols in Polyester Synthesis
| Diol/Dithiol | Diacid/Comonomer | Polymer Type | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Isosorbide (a rigid diol) | Succinic Acid | Polyester | up to 42,800[1] | - | 82[1] | - |
| 1,4-Butanediol | Adipic Acid | Polyester | 17,800[2] | - | - | - |
| 1,8-Octanediol | Sebacic Acid | Polyester | - | - | - | - |
| 1,8-Dimercapto-3,6-dioxaoctane | Triethylene glycol divinyl ether | Polythioether | - | - | Below room temp. | - |
Table 2: Mechanical Properties of Various Diol-Based Polyesters
| Diol Type | Polyester System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Ethylene glycol | Unsaturated Polyester | 43.33 | - | - |
| 2,3-Butanediol | with C18 diacid | - | 290 | 430 |
| 1,4-Butanediol | Poly(butylene furanoate) | 5.5 - 31.8 | 742 - 1000 | 2.5 - 1184 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for polymerization reactions involving diols and dithiols.
Melt Polycondensation for Polyester Synthesis
This method is a common industrial process for producing high-molecular-weight polyesters.[3]
-
Esterification/Transesterification:
-
The diol and dicarboxylic acid (or its diester) are combined in a reaction vessel.
-
A catalyst, such as a tin, antimony, or titanium compound, is often added.[3]
-
The mixture is heated to between 150°C and 220°C under an inert atmosphere (e.g., nitrogen).[3]
-
Byproducts like water or methanol are continuously removed to drive the reaction equilibrium towards the polymer.[3]
-
-
Polycondensation:
Thiol-Ene Radical Polymerization for Polythioether Synthesis
This approach is used for the synthesis of polythioethers from dithiol and divinyl ether monomers.[4]
-
Monomer Preparation:
-
Polymerization:
-
The monomers are mixed, and a radical initiator is added.
-
The reaction proceeds via a free-radical mechanism.
-
Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for a polycondensation reaction, a common method for synthesizing polymers from diols.
Caption: Generalized workflow for melt polycondensation.
Conclusion
While direct comparative data for this compound is limited, analysis of analogous sulfur-containing monomers suggests that its incorporation into polymer backbones can lead to materials with distinct properties. The thioether linkages are expected to increase the polymer's refractive index and alter its solubility and thermal characteristics when compared to all-oxygen diols. For instance, linear polythioethers often exhibit low glass transition temperatures, indicating high flexibility.[5] The presence of sulfur atoms can also provide sites for post-polymerization modification, offering a route to functional materials. Further experimental research is necessary to fully elucidate the specific advantages and efficiencies of this compound in various polymerization systems.
References
A Comparative Guide to Purity Validation of 3,6-Dithia-1,8-octanediol by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 3,6-Dithia-1,8-octanediol purity.
This compound is a sulfur-containing organic compound used in various chemical syntheses.[1][2] Its purity is critical to ensure the desired reaction outcomes and to avoid the introduction of impurities into final products. Commercial suppliers often state a purity of 96-98% as determined by Gas Chromatography (GC).[1][3][4][5][6] This guide will delve into the methodologies of both HPLC and GC-MS for a more comprehensive purity assessment.
Comparison of HPLC and GC-MS for Purity Analysis
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and specificity of the method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase, followed by mass-based detection. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Detection | Commonly uses UV-Vis or Diode Array Detection (DAD). Mass spectrometry (LC-MS) can also be used for identification. | Mass spectrometry provides detailed structural information and allows for definitive peak identification. |
| Sensitivity | Generally good, can be enhanced with specific detectors. | Typically offers very high sensitivity, especially with selected ion monitoring (SIM). |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and stationary phase. | Excellent, as it combines chromatographic separation with mass-based identification. |
| Potential for this compound | As this compound is a solid with a melting point of around 63-68°C, it is amenable to HPLC analysis.[2][4][5] | Given its boiling point of 170°C at 0.5 mmHg, GC-MS is also a suitable technique.[2][4] |
Experimental Protocols
Below are detailed, representative protocols for the analysis of this compound purity by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Conditions:
-
System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a working standard by diluting the stock solution to 100 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Instrumentation and Conditions:
-
System: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
2. Sample Preparation:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or methanol.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of this compound.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical but representative quantitative data obtained from the analysis of a batch of this compound using the described HPLC and GC-MS methods.
Table 1: HPLC Purity Analysis Results
| Parameter | Result |
| Retention Time of Main Peak | 4.52 min |
| Area of Main Peak | 2,850,000 |
| Total Peak Area | 2,910,000 |
| Calculated Purity (%) | 97.94 |
Table 2: GC-MS Purity Analysis Results
| Parameter | Result |
| Retention Time of Main Peak | 12.78 min |
| Area of Main Peak (TIC) | 15,600,000 |
| Total Peak Area (TIC) | 15,950,000 |
| Calculated Purity (%) | 97.81 |
| Mass Spectrum Confirmation | Match with reference spectrum >98% |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of this compound purity.
References
comparative study of different dithiol linkers for nanoparticle surface modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, from targeted drug delivery and diagnostics to catalysis and electronics. The choice of linker molecule to modify the nanoparticle surface dictates the stability, biocompatibility, and functionality of the final construct. Among the various classes of linkers, dithiols have emerged as a popular choice, particularly for gold nanoparticles, due to the strong and stable gold-thiol bond.
This guide provides a comparative analysis of different dithiol linkers for nanoparticle surface modification, supported by experimental data. We will explore how the structure of the dithiol linker, particularly its chain length and rigidity, influences the key properties of the resulting nanoparticle assemblies.
Performance Comparison of Dithiol Linkers
The selection of a dithiol linker significantly impacts the physicochemical properties of the nanoparticle conjugate. Key performance indicators include binding affinity, the stability of the modified nanoparticles, and the resulting interparticle spacing in assembled structures.
Data Summary
The following tables summarize quantitative data for commonly used aliphatic dithiol linkers of varying chain lengths.
| Dithiol Linker | Nanoparticle System | Binding Affinity (Kd) | Interparticle Spacing (nm) | Zeta Potential (mV) | Reference |
| 1,2-Ethanedithiol | Gold Nanoparticles | Data Not Available | ~0.5 - 1.0 | Variable | [1] |
| 1,4-Butanedithiol | Gold Nanoparticles | Data Not Available | ~0.8 - 1.5 | Variable | [2] |
| 1,6-Hexanedithiol | Gold Nanoparticles | Data Not Available | ~1.0 - 2.0 | -15 to -22 | [3][4][5] |
| 1,8-Octanedithiol | Gold Nanoparticles | Data Not Available | ~1.2 - 2.5 | Variable | [2] |
Influence of Dithiol Linker Properties
The structural characteristics of the dithiol linker play a crucial role in determining the final properties of the nanoparticle assembly.
References
- 1. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microscopyinnovations.com [microscopyinnovations.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Empirical Optimization of Peptide Sequence and Nanoparticle Colloidal Stability: The Impact of Surface Ligands and Implications for Colorimetric Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing Catalyst Poisons: A Comparative Guide to 3,6-Dithia-1,8-octanediol in Selective Hydrogenation
For researchers, scientists, and drug development professionals, the precise control of catalytic reactions is paramount. In the realm of selective hydrogenation, particularly the semi-hydrogenation of alkynes to cis-alkenes, the Lindlar catalyst stands as a cornerstone technology. The efficacy of this palladium-based catalyst hinges on the use of catalyst poisons to modulate its activity and enhance selectivity. This guide provides a comprehensive comparison of 3,6-Dithia-1,8-octanediol, a sulfur-based poison, with other commonly employed agents, supported by available experimental data and detailed methodologies.
The deliberate deactivation, or "poisoning," of a catalyst is a nuanced strategy to achieve specific chemical transformations. In the context of the Lindlar catalyst (typically 5% palladium on calcium carbonate or barium sulfate), poisons are essential to prevent the over-reduction of the desired alkene product to an alkane.[1][2] While various compounds can serve this purpose, this guide focuses on the performance of this compound against the more traditional poisons, lead acetate and quinoline.
Performance Comparison of Catalyst Poisons
The selection of a catalyst poison significantly impacts reaction kinetics and product selectivity. Below is a summary of the qualitative and quantitative effects of this compound, lead acetate, and quinoline on palladium-catalyzed alkyne semi-hydrogenation. Direct comparative studies under identical conditions are limited in publicly available literature; therefore, the data presented is a collation from various sources to provide a comparative overview.
| Catalyst Poison | Chemical Class | Typical Application | Reported Effects on Catalyst Performance |
| This compound | Thioether (Sulfur-based) | Used to enhance the selectivity of palladium catalysts for alkyne to cis-alkene hydrogenation.[3] | Enhances selectivity by deactivating palladium sites, preventing the formation of alkanes.[1][3] Often used in conjunction with lead poisoning.[1] |
| Lead Acetate (Pb(OAc)₂) | Heavy Metal Salt | A primary poison in the classical Lindlar catalyst formulation.[1] | Deactivates the most active palladium sites, making the catalyst less effective at hydrogenating the less reactive alkene double bond.[4] Decreases the number of both alkyne and alkene adsorption sites, with a more significant relative decrease in alkene sites, thereby improving selectivity.[4] |
| Quinoline | Nitrogen Heterocycle | Often used as a secondary poison in conjunction with lead acetate to further refine selectivity.[2][5] | Further enhances selectivity by decreasing the adsorption of the alkene product on the catalyst surface.[4] The addition of quinoline can decrease the alkene adsorption capacity by over 50%.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for assessing catalyst performance. The following sections provide generalized methodologies for the preparation of a Lindlar catalyst and a typical alkyne hydrogenation procedure.
Preparation of a Lindlar Catalyst (General Laboratory Scale)
This protocol describes a common method for preparing a lead-poisoned Lindlar catalyst. Modification with this compound or quinoline would typically involve the addition of the poison to the reaction mixture during the hydrogenation step.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead(II) acetate (Pb(OAc)₂)
-
Deionized water
-
Hydrogen gas (H₂)
Procedure:
-
A slurry of calcium carbonate (CaCO₃) in deionized water is prepared in a suitable reaction vessel.
-
An aqueous solution of palladium(II) chloride is added to the slurry.
-
The mixture is reduced with hydrogen gas until the palladium is fully deposited on the calcium carbonate support.
-
An aqueous solution of lead(II) acetate is then added to the mixture to poison the catalyst.
-
The resulting catalyst is filtered, washed with deionized water, and dried.[6]
General Procedure for Alkyne Hydrogenation
This protocol outlines a typical laboratory-scale procedure for the semi-hydrogenation of an alkyne using a prepared Lindlar catalyst.
Materials:
-
Alkyne substrate
-
Lindlar catalyst (e.g., 5% Pd/CaCO₃, lead-poisoned)
-
Solvent (e.g., ethyl acetate, hexane, methanol)
-
Hydrogen gas (H₂)
-
Catalyst poison (e.g., this compound or quinoline), if not already incorporated in the catalyst preparation.
-
Reaction flask (e.g., round-bottom flask or Parr hydrogenation bottle)
-
Hydrogenation apparatus (e.g., hydrogen-filled balloon or a Parr hydrogenator)
-
Magnetic stirrer
Procedure:
-
To a reaction flask, add the alkyne substrate and a suitable solvent.
-
Carefully add the Lindlar catalyst to the solution. Catalyst loading is typically in the range of 1-10 mol% relative to the substrate.
-
If using an additional poison like this compound or quinoline, it is added to the reaction mixture at this stage.
-
The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR) to determine the point of complete alkyne consumption and to avoid over-reduction.
-
Upon completion, the reaction mixture is filtered to remove the heterogeneous catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude Z-alkene product, which can be further purified if necessary.[6]
Mechanistic Insights and Visualizations
The selectivity of a poisoned catalyst is a result of the modification of the catalyst's surface, which in turn influences the reaction mechanism.
The Role of Poisons in Selective Hydrogenation
The generally accepted mechanism for Lindlar hydrogenation involves the adsorption of both hydrogen and the alkyne onto the palladium surface. The addition of hydrogen occurs in a syn fashion, leading to the formation of a cis-alkene.[1] Catalyst poisons play a crucial role in this process by:
-
Blocking Active Sites: Poisons physically block the most active sites on the palladium surface, reducing the overall catalytic activity. This prevents the strong adsorption and subsequent hydrogenation of the less reactive alkene product.[4]
-
Electronic Modification: Poisons can electronically modify the palladium surface, altering its interaction with the reactants and intermediates.
-
Steric Hindrance: The presence of bulky poison molecules on the catalyst surface can sterically hinder the approach of the alkene product for further reduction.
The diagram below illustrates the general workflow for a catalytic hydrogenation experiment and the logical relationship between the components.
Proposed Mechanism of Action for Different Poisons
The precise mechanism by which different poisons impart selectivity can vary. The following diagram illustrates the proposed modes of action for sulfur-based poisons like this compound and nitrogen-based poisons like quinoline.
Conclusion
The choice of a catalyst poison is a critical parameter in optimizing the selective hydrogenation of alkynes. While lead acetate and quinoline are well-established poisons for Lindlar catalysts, sulfur-based compounds like this compound offer an alternative means to enhance selectivity. The available data suggests that all three classes of poisons effectively prevent over-reduction by modifying the catalyst surface, albeit through potentially different mechanisms. For researchers in drug development and fine chemical synthesis, the careful selection and optimization of the catalyst-poison system are essential for achieving high yields of the desired cis-alkene products. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the performance of these different poisoning agents.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. Which acts as poison for Pd-charcoal in Lindlar’s catalyst A) BaSO₄ B - askIITians [askiitians.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Dynamic Modification of Palladium Catalysts with Chain Alkylamines for the Selective Hydrogenation of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 6. benchchem.com [benchchem.com]
Unmasking Reaction Impurities: A Comparative Guide to Mass Spectrometry for the Analysis of 3,6-Dithia-1,8-octanediol Byproducts
For researchers, scientists, and drug development professionals working with 3,6-Dithia-1,8-octanediol, ensuring the purity of reaction mixtures is paramount. This guide provides a comparative analysis of mass spectrometry-based methods for the identification and quantification of potential byproducts, offering detailed experimental protocols and a critical evaluation against alternative analytical techniques.
The versatile chemical nature of this compound, with its two primary alcohol and two thioether functionalities, makes it a valuable building block in various synthetic applications, including drug development. However, its reactivity also predisposes it to the formation of several byproducts, primarily through oxidation and side reactions of the thiol groups. Understanding and controlling these impurities is crucial for the safety and efficacy of the final product.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for this analytical challenge. Its high sensitivity and specificity allow for the detection and identification of even trace-level impurities.
Common Byproducts in this compound Reactions
The primary byproducts in reactions involving this compound arise from the reactivity of its sulfur atoms. These can be broadly categorized as:
-
Oxidation Products: The thiol groups are susceptible to oxidation, which can lead to the formation of disulfides, as well as more highly oxidized species such as sulfenic, sulfinic, and sulfonic acids. These oxidation reactions can sometimes be inadvertently triggered during the analytical process itself, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) where high temperatures are employed in the injection port.
-
Alkylation Byproducts: In the presence of alkylating agents, the sulfur atoms can undergo S-alkylation. Studies on structurally similar dithiols, such as 3,6-dioxa-1,8-octanedithiol, have shown that alkylation byproducts can be significant impurities, readily detectable by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Mass Spectrometry for Byproduct Analysis: A Performance Comparison
Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred method for analyzing this compound and its byproducts due to the polarity and potential thermal instability of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for more volatile derivatives, but care must be taken to avoid on-column or in-injector degradation.
| Analytical Technique | Analytes | Sample Preparation | Ionization Mode | Key Performance Metrics |
| LC-MS/MS | This compound, Disulfide Dimers, Oxidized Species (Sulfoxides, Sulfones), Alkylation Products | Dilution in a suitable solvent (e.g., methanol/water). Derivatization with an alkylating agent (e.g., N-ethylmaleimide) to protect free thiols from oxidation. | Electrospray Ionization (ESI) in both positive and negative ion modes. | High sensitivity (low ng/mL to pg/mL range), high specificity for targeted byproduct analysis using Multiple Reaction Monitoring (MRM), suitable for polar and non-volatile compounds. |
| GC-MS | Volatile derivatives of this compound and some smaller byproducts. | Derivatization (e.g., silylation) to increase volatility and thermal stability. | Electron Ionization (EI) or Chemical Ionization (CI). | Good for separating volatile and thermally stable compounds. Potential for on-column oxidation of thiols. |
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound and Potential Byproducts
This protocol outlines a general method for the analysis of a reaction mixture containing this compound.
1. Sample Preparation:
-
Dilution: Dilute a small aliquot of the reaction mixture in a solution of 50:50 methanol:water to a final concentration of approximately 1-10 µg/mL.
-
Derivatization (Optional but Recommended): To prevent in-source oxidation of any unreacted thiol groups, a derivatization step can be included. Add a 10-fold molar excess of N-ethylmaleimide (NEM) to the diluted sample and let it react at room temperature for 30 minutes.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the polar parent compound from less polar byproducts.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative ion modes should be screened to determine the optimal ionization for the parent compound and potential byproducts.
-
Scan Mode: Full scan mode (e.g., m/z 100-1000) for initial identification of unknown byproducts. For quantitative analysis of known byproducts, Multiple Reaction Monitoring (MRM) should be used for enhanced sensitivity and specificity.
-
Key MRM Transitions (Hypothetical):
-
This compound: [M+H]+ → fragment ions
-
Disulfide Dimer: [M+H]+ → fragment ions
-
NEM-derivatized this compound: [M+H]+ → fragment ions
-
Visualization of the Analytical Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound byproducts.
Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable in certain contexts.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for unambiguous structure elucidation of unknown byproducts. Non-destructive. | Lower sensitivity compared to mass spectrometry. May require higher concentrations of byproducts for detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | High chromatographic resolution for volatile compounds. | Requires derivatization for polar compounds like this compound. Risk of thermal degradation or on-column reactions. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance. | Widely available and cost-effective. Good for quantitative analysis of known compounds with a UV chromophore. | Lower sensitivity and specificity compared to mass spectrometry. Not all byproducts may have a UV chromophore. |
Logical Relationship of Analytical Choices
Caption: Decision tree for selecting an analytical technique for this compound analysis.
References
Illuminating Molecular Structures: A Comparative Guide to 1H and 13C NMR Analysis of 3,6-Dithia-1,8-octanediol Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is a cornerstone of successful innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as a powerful and indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis of 1H and 13C NMR data for 3,6-dithia-1,8-octanediol and its derivatives, offering supporting experimental data and methodologies to aid in the accurate characterization of these compounds.
The architectural framework of this compound, with its combination of thioether and primary alcohol functionalities, presents a unique spectroscopic fingerprint. Understanding the characteristic chemical shifts and coupling patterns in its NMR spectra is fundamental to verifying its structure and identifying any chemical modifications.
Deciphering the NMR Spectra of this compound
The structure of this compound gives rise to a symmetrical molecule, which simplifies its NMR spectra. The molecule contains three distinct sets of methylene (-CH₂-) groups and a hydroxyl (-OH) proton.
¹H NMR Spectrum: The proton NMR spectrum of this compound is characterized by three primary signals. The protons of the methylene group adjacent to the hydroxyl group (HO-CH₂-) are deshielded by the electronegative oxygen atom and typically appear as a triplet. The methylene groups adjacent to the sulfur atoms (-S-CH₂-) also experience deshielding, though to a lesser extent than those next to oxygen, and appear as distinct signals. The central ethylene bridge (-S-CH₂-CH₂-S-) protons will also produce a characteristic signal. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet, depending on the solvent and concentration.
¹³C NMR Spectrum: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment. The carbon attached to the hydroxyl group (HO-CH₂-) will be the most downfield signal due to the strong deshielding effect of the oxygen. The carbons adjacent to the sulfur atoms (-S-CH₂-) will also be shifted downfield compared to a simple alkane, and the central ethylene bridge carbons (-S-CH₂-CH₂-S-) will have their own characteristic chemical shift.
Comparative Analysis of this compound Derivatives
Chemical modification of this compound at either the hydroxyl groups (O-alkylation, esterification) or the thioether linkages (S-oxidation) leads to predictable changes in the NMR spectra. These changes serve as diagnostic markers for confirming the successful synthesis of the desired derivative.
O-Alkylated Derivative: 1,8-dimethoxy-3,6-dithiaoctane
Alkylation of the terminal hydroxyl groups, for example, to form 1,8-dimethoxy-3,6-dithiaoctane, introduces a methoxy (-OCH₃) group.
-
¹H NMR: A new singlet will appear for the methoxy protons, typically around 3.3-3.4 ppm. The signal for the methylene group adjacent to the oxygen (-O-CH₂-) will shift slightly compared to the parent diol.
-
¹³C NMR: A new signal for the methoxy carbon will be observed. The carbon of the adjacent methylene group (-O-CH₂-) will also experience a shift in its resonance.
S-Oxidized Derivative: this compound-3,6-dioxide
Oxidation of the thioether linkages to sulfoxides introduces significant changes in the electronic environment around the sulfur atoms.
-
¹H NMR: The protons on the carbons adjacent to the newly formed sulfoxide groups (-SO-CH₂-) will be significantly deshielded and will shift downfield compared to the parent thioether.
-
¹³C NMR: Similarly, the carbons adjacent to the sulfoxide groups will show a notable downfield shift in the ¹³C NMR spectrum.
Quantitative Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and two representative derivatives.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | HO-CH₂- | -CH₂-S- | -S-CH₂-CH₂-S- | Other |
| This compound | ~3.7 (t) | ~2.8 (t) | ~2.7 (s) | -OH (variable) |
| 1,8-Dimethoxy-3,6-dithiaoctane | ~3.6 (t) | ~2.8 (t) | ~2.7 (s) | -OCH₃ (~3.4, s) |
| This compound-3,6-dioxide | ~3.9 (t) | ~3.1 (m) | ~3.3 (m) | -OH (variable) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | HO-CH₂- | -CH₂-S- | -S-CH₂-CH₂-S- | Other |
| This compound | ~60 | ~35 | ~32 | - |
| 1,8-Dimethoxy-3,6-dithiaoctane | ~70 | ~35 | ~32 | -OCH₃ (~59) |
| This compound-3,6-dioxide | ~58 | ~52 | ~48 | - |
Experimental Protocols
NMR Sample Preparation:
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, add a suitable internal standard (e.g., tetramethylsilane - TMS).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Mandatory Visualizations
Caption: Molecular structure of this compound.
Caption: General workflow for NMR sample preparation and analysis.
Comparison with Other Analytical Alternatives
While NMR is a primary tool for structural elucidation, other techniques provide complementary information.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. This is highly valuable for confirming the molecular formula and identifying structural motifs. Unlike NMR, MS is a destructive technique.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. For this compound, IR would clearly show a broad O-H stretching band for the alcohol groups and C-S stretching vibrations for the thioether linkages. It provides less detailed information about the carbon-hydrogen framework compared to NMR.
-
X-ray Crystallography: For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, it requires a suitable single crystal, which can be challenging to obtain.
Evaluating the Stability of Self-Assembled Monolayers from Different Dithiols: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of robust and reliable surface functionalizations is paramount. Self-assembled monolayers (SAMs) of dithiols on gold surfaces offer a versatile platform for controlling interfacial properties. However, the stability of these monolayers is a critical factor influencing their performance in applications ranging from biosensing to drug delivery. This guide provides an objective comparison of the stability of SAMs derived from various dithiols, supported by experimental data, and includes detailed methodologies for key evaluation techniques.
The stability of a dithiol SAM is not intrinsic to the molecule alone but is a result of a complex interplay between the dithiol's molecular structure, its interaction with the substrate, and the surrounding environment. Key factors influencing stability include the nature of the molecular backbone (aliphatic vs. aromatic), the length of the alkyl chain, and the presence of intermolecular forces such as van der Waals interactions and hydrogen bonding. This guide will delve into these aspects, providing quantitative data to aid in the selection of the most suitable dithiol for a given application.
Comparative Stability Data
The stability of dithiol SAMs can be assessed through various metrics, primarily thermal and electrochemical stability. The following tables summarize quantitative data from experimental studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Thermal Stability
Thermal stability is a measure of the SAM's resistance to desorption or decomposition upon heating. This is a crucial parameter for applications involving temperature fluctuations or thermal processing steps.
| Dithiol Type | Desorption Temperature (°C) | Measurement Technique | Comments |
| Alkanethiols (AT) | ~100 | X-ray Photoelectron Spectroscopy (XPS) | General value for monothiols, often used as a baseline.[1] |
| Aromatic Thiols (ArT) | ~110-120 | X-ray Photoelectron Spectroscopy (XPS) | Enhanced stability is attributed to intermolecular π-π stacking.[1] |
| Amide-containing alkanethiols | Significantly higher than standard alkanethiols | Scanning Tunneling Microscopy (STM) | Increased stability due to the formation of intermolecular hydrogen bonds.[2] |
| Densely packed aromatic dithiols (e.g., R3ArDT) | More stable than less packed aromatic dithiols | Solution-phase desorption at 80 °C | Demonstrates the importance of molecular packing in enhancing thermal stability. |
Electrochemical Stability
Electrochemical stability refers to the potential window within which the SAM remains intact on the electrode surface. Reductive and oxidative desorption potentials are key indicators of this stability.
| Dithiol/Thiol | Reductive Desorption Potential (V vs. Ag/AgCl in 0.1 M KOH) |
| 1-Propanethiol (C3) | -0.95 |
| 1-Hexanethiol (C6) | -1.05 |
| 1-Decanethiol (C10) | -1.15 |
| 1-Dodecanethiol (C12) | -1.20 |
| 1-Octadecanethiol (C18) | -1.30 |
| Cysteine | ~ -0.7 |
Note: Data for monothiols is included to provide a comparative baseline for understanding the influence of chain length on stability.
Experimental Protocols
Reproducible and reliable data on SAM stability necessitates rigorous and well-defined experimental protocols. The following sections detail the methodologies for SAM formation and the key techniques used to evaluate their stability.
I. Formation of Dithiol Self-Assembled Monolayers on Gold
A pristine and clean gold surface is fundamental for the formation of a well-ordered SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
Dithiol of interest
-
Anhydrous ethanol (or other suitable solvent)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of the dithiol in anhydrous ethanol in a clean glass vial.
-
Immerse the freshly cleaned gold substrate into the dithiol solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.
-
-
Post-Deposition Rinsing and Drying:
-
After incubation, carefully remove the substrate from the dithiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
II. Evaluation of Thermal Stability
A. Solution-Phase Thermal Desorption:
This method assesses the stability of the SAM in a solvent at elevated temperatures.
Materials:
-
SAM-coated gold substrate
-
High-boiling point solvent (e.g., isooctane, decalin)
-
Temperature-controlled oil bath or hot plate
-
Beakers
-
Ethanol for rinsing
-
Nitrogen gas
-
Ellipsometer or XPS instrument for analysis
Procedure:
-
Preheat the solvent in a beaker to the desired temperature in a temperature-controlled bath.
-
Immerse the SAM-coated substrate in the hot solvent.
-
At specific time intervals, remove the substrate, rinse it with ethanol, and dry it with nitrogen.
-
Characterize the remaining monolayer using a suitable technique such as ellipsometry (to measure thickness) or XPS (to determine elemental composition).
-
Plot the change in thickness or surface coverage as a function of time to obtain a desorption profile.
B. Temperature Programmed Desorption (TPD) in Ultra-High Vacuum (UHV):
TPD provides detailed information about the desorption kinetics and the species desorbing from the surface.
Materials:
-
SAM-coated gold substrate
-
UHV chamber equipped with a sample manipulator capable of heating and a mass spectrometer
Procedure:
-
Introduce the SAM-coated substrate into the UHV chamber.
-
Position the sample in front of the mass spectrometer.
-
Heat the sample at a linear rate (e.g., 2-10 K/s).
-
Simultaneously, monitor the desorption of molecules and fragments as a function of temperature using the mass spectrometer.
-
The resulting TPD spectrum shows desorption peaks at specific temperatures, which correspond to different binding states and desorption processes.
III. Evaluation of Electrochemical Stability
Cyclic voltammetry (CV) is a powerful technique to probe the reductive and oxidative stability of SAMs on an electrode surface.
Materials:
-
SAM-coated gold electrode (working electrode)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Electrolyte solution (e.g., 0.1 M KOH for reductive desorption)
Procedure:
-
Assemble the three-electrode electrochemical cell with the SAM-coated gold as the working electrode.
-
Fill the cell with the deaerated electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
To measure reductive desorption, scan the potential from a value where the SAM is stable to a sufficiently negative potential to induce desorption, and then scan back to the initial potential.
-
The potential at which the peak reductive current occurs is the reductive desorption potential.
-
The charge associated with the desorption peak can be used to calculate the surface coverage of the SAM.
IV. Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the SAM.
Materials:
-
SAM-coated gold substrate
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
Procedure:
-
Mount the SAM-coated substrate on the sample holder and introduce it into the XPS analysis chamber.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, S 2p, Au 4f).
-
The binding energies of the core-level peaks provide information about the chemical environment of the atoms. For instance, the S 2p spectrum can distinguish between bound thiolates and unbound thiols or disulfides.
-
The relative atomic concentrations can be used to assess the purity and stoichiometry of the monolayer.
Visualizing Key Concepts and Workflows
To further clarify the relationships between dithiol structure and SAM stability, as well as the experimental process, the following diagrams are provided.
Caption: Factors influencing the stability of dithiol self-assembled monolayers.
Caption: Experimental workflow for evaluating the stability of dithiol SAMs.
References
A Comparative Analysis of 3,6-Dithia-1,8-octanediol and Dithiothreitol (DTT) as Reducing Agents in Biochemical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in experimental design, directly impacting protein stability, activity, and the reliability of analytical results. Dithiothreitol (DTT) has long been the gold standard for reducing disulfide bonds in proteins. This guide provides a comprehensive comparison of DTT with a potential alternative, 3,6-Dithia-1,8-octanediol, offering a theoretical framework and a detailed experimental protocol to evaluate their relative performance.
At a Glance: Key Chemical and Physical Properties
A summary of the key properties of DTT and this compound is presented below. It is important to note that the reducing properties of this compound are inferred from its structure and the known reactivity of similar linear thioethers, as direct experimental values for its redox potential and thiol pKa are not available in published literature.
| Property | Dithiothreitol (DTT) | This compound |
| Chemical Structure | (CH(OH)CH₂SH)₂ | HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH |
| Molecular Weight | 154.25 g/mol | 182.30 g/mol |
| Functional Groups | Two hydroxyl (-OH), Two thiol (-SH) | Two hydroxyl (-OH), Two thioether (-S-) |
| Redox Potential (pH 7) | -0.33 V[1][2][3][4] | Not reported |
| Thiol pKa | 9.2 and 10.1[1][2] | Not applicable (no thiol groups) |
| Solubility | Highly soluble in water and polar organic solvents.[2][5] | Soluble in methanol.[6] |
| Odor | Slight sulfur smell. | Not reported |
| Oxidized Form | Stable six-membered ring with an internal disulfide bond.[1] | Not applicable |
Theoretical Comparison of Reducing Mechanisms
The efficacy of a reducing agent is largely determined by its chemical structure and the stability of its oxidized form. Here, we delve into the theoretical differences between DTT and this compound.
Dithiothreitol (DTT): A Cyclizing Dithiol
DTT is a dithiol, meaning it possesses two thiol (-SH) groups. Its potent reducing power stems from its ability to form a stable six-membered ring containing a disulfide bond after it has reduced a target molecule.[1][2] This intramolecular cyclization is entropically favorable and drives the reduction reaction to completion.
The mechanism of disulfide bond reduction by DTT proceeds through two sequential thiol-disulfide exchange reactions.[1][2] The first reaction forms a mixed disulfide between DTT and the protein. The second thiol group of the same DTT molecule then readily attacks this mixed disulfide, forming the stable cyclic oxidized DTT and releasing the fully reduced protein.[1]
This compound: A Linear Thioether Diol
In contrast to DTT, this compound is a thioether, containing sulfur atoms bonded to two carbon atoms (R-S-R'). Thioethers are generally not considered strong reducing agents for disulfide bonds under physiological conditions. The sulfur atoms in a thioether are in a lower oxidation state than those in a disulfide, but they are significantly less nucleophilic than the thiolate anions (R-S⁻) that are the reactive species in thiol-based reducing agents.[7]
For this compound to act as a reducing agent for a disulfide bond, it would likely require a more complex and energetically unfavorable reaction mechanism, for which there is no established precedent in protein chemistry. Therefore, based on its chemical structure, This compound is not expected to be an effective reducing agent for protein disulfide bonds in the same manner as DTT.
Experimental Protocol for Comparing Reducing Agent Efficacy
To empirically determine and compare the reducing capabilities of any two agents, a quantitative assay is essential. The following protocol utilizes the widely accepted Ellman's test to measure the rate of disulfide bond reduction.
Principle of the Assay
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. By monitoring the increase in absorbance at 412 nm over time as a disulfide-containing substrate is reduced, the rate of the reaction can be determined.
Materials
-
Protein with a known number of accessible disulfide bonds (e.g., insulin, lysozyme).
-
Reducing agent 1: Dithiothreitol (DTT) solution (e.g., 100 mM stock).
-
Reducing agent 2: this compound solution (e.g., 100 mM stock).
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer).
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA).
-
UV-Vis Spectrophotometer.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scivast.com [scivast.com]
- 5. The glutaredoxin mono- and di-thiol mechanisms for deglutathionylation are functionally equivalent: implications for redox systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
3,6-Dithia-1,8-octanediol: A Comparative Review of its Applications and Limitations in Research and Development
A versatile molecule, 3,6-Dithia-1,8-octanediol (DODT), serves as a valuable building block and reagent in various scientific disciplines, including organic synthesis, materials science, and biomedical research. Its unique structure, featuring two hydroxyl groups and two thioether linkages, imparts distinct chemical properties that make it suitable for a range of applications. However, like any chemical entity, it possesses limitations that necessitate the consideration of alternative compounds. This guide provides a comparative analysis of DODT's applications and limitations, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in its effective utilization.
Core Applications
This compound's utility stems from the reactivity of its hydroxyl and thioether groups. These functional groups allow for a wide array of chemical modifications, making it a versatile precursor in the synthesis of novel compounds.[1] Key applications include its use as an exogenous chelator for imaging labile copper pools, in the asymmetric total synthesis of complex molecules like (+)-6-epi-castanospermine, and as a secondary sulfur-based catalyst poison. Its role extends to the cosmetic and pharmaceutical industries, where it is incorporated into formulations to enhance product performance and stability or serves as an intermediate in the synthesis of complex drug molecules.[1]
Comparison with Alternatives
While DODT is a valuable tool, alternative molecules may offer advantages in specific contexts. A common alternative in applications requiring a flexible diol linker is 1,8-Octanediol. For applications where the sulfur atoms are critical for properties like metal chelation or disulfide bond formation, dithiothreitol (DTT) and 3,6-Dioxa-1,8-octanedithiol are relevant comparators.
| Feature | This compound | 1,8-Octanediol | Dithiothreitol (DTT) | 3,6-Dioxa-1,8-octanedithiol |
| Structure | HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH | HO(CH₂)₈OH | HSCH₂CH(OH)CH(OH)CH₂SH | HS(CH₂)₂O(CH₂)₂O(CH₂)₂SH |
| Key Functional Groups | 2 Hydroxyl, 2 Thioether | 2 Hydroxyl | 2 Thiol, 2 Hydroxyl | 2 Thiol, 2 Ether |
| Primary Applications | Chelator, organic synthesis precursor, catalyst poison | Monomer for polyesters in drug delivery[2][3] | Reducing agent for disulfide bonds | Cleaving peptides, non-malodorous scavenger in peptide synthesis[4] |
| Solubility | Soluble in polar solvents[5] | Soluble in organic solvents | Soluble in water | Not specified |
| Melting Point | 63-64 °C | 57-61 °C[3] | 42-43 °C | Not specified |
| Boiling Point | 170 °C/0.5 mmHg | 172 °C/20 mmHg[3] | 125-130 °C/2 mmHg | 225 °C[4] |
Limitations of this compound
Despite its versatility, this compound has limitations. The presence of thioether linkages can lead to oxidation, which may be undesirable in certain applications. While its ability to act as a catalyst poison is an intended application in some contexts, it can be a significant drawback in others where catalytic activity needs to be preserved. Furthermore, detailed studies on its biological activities and potential cytotoxicity are limited, which may restrict its use in certain pharmaceutical and biomedical applications where extensive biocompatibility data is required.[5]
Experimental Protocols
To ensure reproducibility and proper application, detailed experimental protocols are crucial.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of dithioglycol with ethylene chlorohydrin.[6]
Materials:
-
Dithioglycol
-
Methanol solution of sodium methoxide
-
Ethylene chlorohydrin
-
Acetone
Procedure:
-
In an ice bath, stir 25 g of dithioglycol.
-
Add 1.1 equivalents of a methanol solution of sodium methoxide dropwise.
-
Subsequently, add 44 g of ethylene chlorohydrin dropwise.
-
After the addition is complete, allow the reaction mixture to stand for 10 hours at room temperature.
-
Remove the deposited sodium chloride by filtration.
-
Concentrate the resulting filtrate.
-
Recrystallize the obtained white crystals from acetone.
The expected melting point of the purified product is 65°C, with a yield of approximately 25 g.[6]
Experimental Workflow for Use as a Chelator
The following diagram illustrates a generalized workflow for utilizing this compound as an exogenous chelator in cellular imaging studies.
This guide provides a foundational understanding of this compound's applications and limitations. For specific experimental designs and applications, further investigation and optimization based on the provided data and protocols are recommended.
References
Safety Operating Guide
Proper Disposal of 3,6-Dithia-1,8-octanediol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,6-Dithia-1,8-octanediol is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound. Adherence to these protocols is essential to mitigate risks and align with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Respiratory Protection: For operations that may generate dust, a Type N95 (US) or equivalent particulate respirator is recommended.[1]
-
Protective Clothing: A laboratory coat or apron should be worn.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.
Accidental Release and Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Procedure:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.[3]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[4][5] Avoid creating dust during this process.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by rinsing with water. All cleaning materials should be collected as hazardous waste.
Disposal Procedures
There are two primary methods for the disposal of this compound waste: collection for disposal by a licensed professional service and in-lab chemical inactivation for small, residual quantities. The choice of method depends on the quantity of waste and local regulations.
Licensed Professional Waste Disposal
This is the recommended and often mandatory method for disposing of bulk quantities of this compound and heavily contaminated materials.
-
Collection: Collect the waste in a dedicated, properly labeled, and sealed container. The label should clearly identify the contents as "this compound Waste."
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.[4]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal. Disposal must be in accordance with all local, state, and federal regulations.[2][3]
Laboratory-Scale Chemical Inactivation
For small residual amounts of this compound, such as from decontaminating glassware, chemical inactivation through oxidation can be an effective pretreatment step before disposal. This process converts the thiol groups into less reactive sulfonic acid derivatives.
Experimental Protocol for Chemical Inactivation:
This protocol is adapted from general procedures for the oxidation of thiols.
-
Preparation: In a suitable container within a chemical fume hood, prepare a solution of sodium hypochlorite (household bleach, typically 5.25%).
-
Reaction: Slowly and with stirring, add the this compound waste to the bleach solution. The reaction may be exothermic, so addition should be gradual, and cooling may be necessary.
-
Completion: Continue stirring the mixture for several hours to ensure the reaction is complete. The absence of the characteristic thiol odor can be an indicator of successful oxidation, but sufficient reaction time is crucial.
-
Neutralization and Disposal: After the reaction is complete, the resulting solution should be neutralized if necessary. The final solution must be disposed of as hazardous waste according to institutional and local regulations. Do not pour the treated solution down the drain unless explicitly permitted by your EHS department.
The following table provides a quantitative guideline for this inactivation process.
| Parameter | Value/Guideline | Notes |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) solution (e.g., household bleach) | A common and effective oxidizing agent for thiols. |
| Reagent Ratio | Prepare a 25% excess of bleach solution. | To ensure complete oxidation of the thiol groups. |
| Example Calculation | For 1 gram of this compound (MW: 182.3 g/mol ), which is approximately 0.0055 moles. The balanced reaction requires 6 moles of NaOCl per mole of this compound. This equates to approximately 38 mL of 5.25% bleach solution. A 25% excess would be approximately 48 mL. | The stoichiometry of the reaction should be considered for scaling. |
| Reaction Time | Several hours | The reaction should be allowed to proceed to completion. |
| Temperature | Room temperature with cooling as needed | The reaction can be exothermic. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Operational Guide for Handling 3,6-Dithia-1,8-octanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,6-Dithia-1,8-octanediol, ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1] For tasks with a splash potential, chemical safety goggles should be worn.[1] |
| Hand Protection | For prolonged contact or immersion, Butyl rubber gloves are recommended. For incidental splash contact, Nitrile gloves may be used, but must be replaced immediately upon contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended in situations where there is a risk of inhalation or when working in poorly ventilated areas.[1][2] |
| Protective Clothing | A standard laboratory coat should be worn.[1] For procedures with a higher risk of splashing, chemical-resistant sleeves or an apron may be necessary. |
PPE Selection Workflow
To ensure the correct level of protection is chosen for any given task involving this compound, follow the logical workflow outlined in the diagram below.
Operational Plan for Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] For procedures that may generate aerosols or vapors, a chemical fume hood is required.
-
Personal Hygiene : Avoid all personal contact with the chemical.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
-
Safe Handling Practices : Keep containers securely sealed when not in use.[1] Avoid physical damage to containers.
Disposal Plan
Due to its sulfur content, this compound waste should be chemically neutralized before disposal to mitigate its malodorous and potentially hazardous nature. The primary method for disposal of small quantities of thiol-containing compounds is through oxidation.
Experimental Protocol for Decontamination and Disposal:
-
Prepare a Bleach Solution : In a designated chemical fume hood, prepare a solution of commercial bleach (sodium hypochlorite, typically 5.25%) and water. A 1:1 mixture can be used for general decontamination of glassware.
-
Neutralize Liquid Waste :
-
For small quantities of liquid waste containing this compound, slowly and with stirring, add the waste to an excess of the bleach solution. This reaction can be exothermic, so slow addition is crucial.
-
Allow the mixture to react for at least 14 hours (overnight) to ensure complete oxidation to the less odorous sulfonic acid.
-
-
Decontaminate Glassware :
-
Submerge all contaminated glassware in the bleach solution within the fume hood.
-
Let the glassware soak for at least 14 hours.
-
After soaking, rinse the glassware thoroughly with water before proceeding with standard cleaning procedures.
-
-
Dispose of Solid Waste :
-
Contaminated disposable items such as gloves and paper towels should be placed in a sealed, labeled container for hazardous waste disposal.
-
-
Final Disposal : The neutralized liquid waste should be disposed of in accordance with local and national regulations. This may involve pH neutralization followed by drain disposal with a large amount of water. Always consult your institution's environmental health and safety (EHS) office for specific guidance.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
